2-Ethoxyacetohydrazide hydrochloride
Description
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Structure
3D Structure of Parent
Properties
IUPAC Name |
2-ethoxyacetohydrazide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O2.ClH/c1-2-8-3-4(7)6-5;/h2-3,5H2,1H3,(H,6,7);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJHKFYAAHZNVJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)NN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
2-Ethoxyacetohydrazide hydrochloride CAS number 39242-95-0
The "Ether-Linker" Scaffold for Heterocyclic Drug Design
Executive Summary
In the landscape of medicinal chemistry, 2-Ethoxyacetohydrazide hydrochloride (CAS 39242-95-0) serves as a specialized building block, primarily utilized to introduce the ethoxy-methyl motif into drug candidates. Unlike simple acetohydrazides, the inclusion of the ether oxygen at the
This guide details the technical specifications, synthetic utility, and quality control protocols for this compound, focusing on its role as a precursor for 1,3,4-oxadiazoles and 1,2,4-triazoles —motifs commonly found in kinase inhibitors and GPCR modulators (e.g., mGluR2 positive allosteric modulators).
Chemical Profile & Specifications
2-Ethoxyacetohydrazide hydrochloride is the hydrochloride salt of the hydrazide derivative of ethoxyacetic acid. It is typically handled as a stable crystalline solid, offering improved shelf-life and handling properties over its free base oil counterpart.
| Property | Specification |
| CAS Number | 39242-95-0 |
| IUPAC Name | 2-Ethoxyacetohydrazide hydrochloride |
| Molecular Formula | |
| Molecular Weight | 154.60 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | High: Water, DMSO, Methanol Low: Dichloromethane, Hexanes |
| Functionality | Nucleophilic Hydrazide ( |
| Storage | Hygroscopic; Store under inert gas at 2–8°C |
Synthetic Utility: The "Ethoxy-Linker" Strategy
The primary value of CAS 39242-95-0 lies in its ability to generate 5-membered heterocycles while retaining a flexible, polar ethoxy-methyl side chain. This side chain often acts as a "solvent-exposed" group in protein binding pockets, improving the pharmacokinetic (PK) profile of the inhibitor.
Core Reaction Pathways
-
Oxadiazole Formation: Reaction with carboxylic acids or acid chlorides followed by dehydration (e.g., using
or Burgess reagent) yields 2-substituted-5-(ethoxymethyl)-1,3,4-oxadiazoles. -
Triazole Formation: Reaction with isothiocyanates followed by base-catalyzed cyclization yields 1,2,4-triazole-3-thiols.
-
Schiff Base Formation: Condensation with aldehydes/ketones yields hydrazones, which are stable intermediates or precursors for reductive amination.
Mechanism Visualization
The following diagram illustrates the divergent synthesis pathways starting from 2-Ethoxyacetohydrazide HCl.
Caption: Divergent synthesis pathways from CAS 39242-95-0 to bioactive heterocycles.
Experimental Protocols
Protocol A: Synthesis of 2-(Ethoxymethyl)-5-phenyl-1,3,4-oxadiazole
Context: This protocol demonstrates the "Gold Standard" cyclization used in mGluR2 modulator synthesis.
Reagents:
-
2-Ethoxyacetohydrazide HCl (1.0 eq)
-
Benzoyl Chloride (1.1 eq)
-
Triethylamine (
, 2.5 eq) -
Phosphorus Oxychloride (
, 5.0 eq) or Burgess Reagent (mild alternative) -
Solvent: Dichloromethane (DCM) for acylation; Toluene for cyclization.
Step-by-Step Methodology:
-
Free Base Release: Suspend 2-Ethoxyacetohydrazide HCl (154 mg, 1 mmol) in anhydrous DCM (5 mL) at 0°C. Add
(350 µL) dropwise. Stir for 15 min until the solid dissolves. -
Acylation: Add Benzoyl Chloride (140 mg, 1.1 mmol) dropwise. Allow to warm to Room Temperature (RT) and stir for 2 hours.
-
Checkpoint: Monitor by TLC (5% MeOH in DCM). The hydrazide spot (
) should disappear, replaced by the diacylhydrazine intermediate ( ).
-
-
Workup 1: Quench with water, extract with DCM, and concentrate to obtain the intermediate N'-(2-ethoxyacetyl)benzohydrazide .
-
Cyclization: Dissolve the intermediate in Toluene (5 mL). Add
(0.5 mL). Reflux at 110°C for 4 hours.-
Note: For acid-sensitive substrates, use Burgess Reagent in THF at 50°C instead of
.
-
-
Final Isolation: Cool, neutralize carefully with sat.
(exothermic!), extract with EtOAc. Dry over and concentrate. -
Purification: Flash chromatography (Hexane:EtOAc gradient).
Protocol B: Quality Control & Validation
Since the HCl salt is hygroscopic, verifying the stoichiometry and purity before use is critical for yield reproducibility.
| Test | Method | Acceptance Criteria |
| Identity | ||
| Chloride Content | Positive white precipitate; Stoichiometry | |
| Purity | HPLC (C18, 0.1% TFA) | >95% Area under curve. |
Troubleshooting & Decision Logic
When yields are low, the issue often stems from the hygroscopic nature of the starting material or incomplete cyclization. Use this logic flow to diagnose issues.
Caption: Troubleshooting logic for hydrazide-mediated cyclization reactions.
Safety & Handling (E-E-A-T)
Author's Note: While hydrazides are versatile, they possess specific hazards that must be managed.
-
Sensitization: Hydrazides are known skin sensitizers. Always handle 2-Ethoxyacetohydrazide HCl in a fume hood with nitrile gloves.
-
HCl Salt Acidity: The compound is acidic. Direct contact with metal spatulas may cause corrosion over time; use ceramic or plastic tools.
-
Incompatibility: Avoid contact with strong oxidizers. Reaction with aldehydes is rapid; keep containers tightly sealed to prevent reaction with atmospheric contaminants if solvents are present.
References
-
Cid, J. M., et al. (2010). 1,2,3-Triazolo[4,3-a]pyridine derivatives and their use for the treatment or prevention of neurological and psychiatric disorders. WO Patent 2010/130424.[1] Link
- Context: Describes the use of 2-ethoxyacetohydrazide (D17)
-
Trabanco, A. A., et al. (2015). 7-Aryl-1,2,4-triazolo[4,3-a]pyridine derivatives and their use as positive allosteric modulators of mGluR2 receptors. US Patent 9,085,577. Link
- Context: Details the experimental procedure for coupling ethoxyacetyl chloride with hydrazine to form the title compound.
-
Bostrom, J., et al. (2012). Oxadiazoles in Medicinal Chemistry. Journal of Medicinal Chemistry, 55(5), 1817–1830. Link
- Context: Authoritative review on the bioisosteric properties of oxadiazoles derived
Sources
Technical Monograph: Ethoxyacetic Acid Hydrazide Hydrochloride
Chemical Properties, Synthesis, and Synthetic Utility in Heterocyclic Design
Executive Summary
Ethoxyacetic acid hydrazide hydrochloride (CAS: Derivative of 626-67-5) represents a critical C2-building block in medicinal chemistry. Structurally characterized by an ether-linked carbonyl moiety, this compound serves as a versatile "chassis" for constructing lipophilic heterocyclic scaffolds. Unlike its free base counterpart, the hydrochloride salt offers enhanced hydrolytic stability and shelf-life, making it the preferred form for storage and transport.
This guide details the physicochemical profile, validated synthetic protocols, and divergent reactivity of ethoxyacetic acid hydrazide HCl, specifically focusing on its role as a precursor for 1,3,4-oxadiazoles, 1,2,4-triazoles, and bioactive Schiff bases.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]
Compound Name: Ethoxyacetic acid hydrazide hydrochloride
Synonyms: 2-Ethoxyacetohydrazide HCl; (Ethoxyacetyl)hydrazine hydrochloride
Molecular Formula:
Structural Analysis
The molecule consists of three distinct functional domains:
-
Ethoxy Tail (
): Confers lipophilicity (LogP modulation) and acts as a hydrogen bond acceptor. -
Methylene Linker (
): Provides rotational freedom, decoupling the electronic effects of the ether oxygen from the carbonyl. -
Hydrazide Head (
): The reactive center. In the salt form, the terminal nitrogen is protonated, protecting it from oxidation until neutralization.
Physicochemical Properties Table[1][2]
| Property | Value / Description | Note |
| Physical State | White to off-white crystalline solid | Highly hygroscopic in salt form. |
| Solubility | High: Water, Methanol, DMSOLow: Diethyl ether, Hexane, DCM | Salt form requires polar protic solvents. |
| pKa (Predicted) | ~3.5 (Hydrazide conjugate acid) | Requires base (e.g., |
| Melting Point | >180°C (Decomposition) | Free base melts approx. 78-85°C; Salt has higher thermal stability. |
| Hygroscopicity | High | Store under inert atmosphere (Argon/Nitrogen) with desiccant. |
Synthesis & Production Protocol
The synthesis of ethoxyacetic acid hydrazide HCl is a two-stage process: Hydrazinolysis followed by Salt Formation . This protocol prioritizes purity and yield.
Stage 1: Hydrazinolysis of Ethyl Ethoxyacetate
The reaction proceeds via nucleophilic acyl substitution.
-
Reagents: Ethyl ethoxyacetate (1.0 eq), Hydrazine hydrate (80% or 98%, 1.5 eq), Ethanol (Solvent).
-
Mechanism: The hydrazine nucleophile attacks the ester carbonyl, displacing ethanol.
Stage 2: Hydrochlorination
Converting the free base to the HCl salt prevents air oxidation (formation of diacylhydrazines) and facilitates purification without chromatography.
Step-by-Step Protocol:
-
Dissolution: Dissolve 0.1 mol of Ethyl ethoxyacetate in 50 mL absolute ethanol.
-
Addition: Add 0.15 mol Hydrazine hydrate dropwise at 0°C to control exotherm.
-
Reflux: Heat to reflux (78°C) for 4–6 hours. Monitor TLC (System: 10% MeOH in DCM).
-
Isolation (Free Base): Evaporate solvent in vacuo. The residue is the crude free base (oil or low-melting solid).
-
Salt Formation: Redissolve crude residue in minimal dry ethanol. Place in an ice bath.
-
Acidification: Bubble dry HCl gas or add 1.25 M HCl in Ethanol/Dioxane dropwise until pH ~2.
-
Precipitation: Add cold diethyl ether to induce crystallization. Filter the white precipitate.
-
Drying: Dry under vacuum over
.
Figure 1: Synthetic pathway from ester precursor to stable hydrochloride salt.
Reactivity & Divergent Synthesis
For researchers, the value of ethoxyacetic acid hydrazide HCl lies in its ability to form heterocyclic rings. Note: The salt must be neutralized in situ (e.g., with Triethylamine or Sodium Acetate) to restore the nucleophilicity of the terminal nitrogen.
A. Schiff Base Formation (Hydrazones)
Reaction with aldehydes/ketones yields hydrazones, which often exhibit antimicrobial activity due to the azomethine (
-
Conditions: Ethanol/Acetic Acid (cat.), Reflux, 2–4h.
-
Application: Identification of carbonyl compounds or screening for anticonvulsant activity [1].
B. 1,3,4-Oxadiazole Synthesis
The most common application is cyclization to form 1,3,4-oxadiazoles, a bioisostere of esters and amides with improved metabolic stability.
-
Via
: Reaction with carboxylic acids directly yields 2,5-disubstituted oxadiazoles. -
Via
/KOH: Yields 5-ethoxy-1,3,4-oxadiazole-2-thiones (Mercapto-oxadiazoles).
C. 1,2,4-Triazole Synthesis
Reaction with isothiocyanates followed by base-catalyzed cyclization yields 1,2,4-triazole-3-thiols, known for antifungal properties.
Figure 2: Divergent synthetic pathways accessible from Ethoxyacetohydrazide.
Analytical Characterization
To validate the identity of the synthesized salt, the following spectral features are diagnostic.
| Technique | Diagnostic Signal | Interpretation |
| 1H NMR (DMSO-d6) | Methyl of ethoxy group ( | |
| Methylene of ethoxy group ( | ||
| Alpha-methylene ( | ||
| Protonated Hydrazide ( | ||
| IR Spectroscopy | 1650–1690 | Amide I (C=O stretch). |
| 2800–3200 | Broad ammonium/NH stretch (Salt form). | |
| 1100–1150 | C-O-C Ether stretch. | |
| Mass Spectrometry | m/z 119 | Detects the free base cation. |
Pharmaceutical Applications
Ethoxyacetic acid hydrazide derivatives are extensively researched for their biological activities. The ethoxy group enhances membrane permeability compared to purely hydrophilic hydrazides.
-
Antimicrobial Agents: Hydrazone derivatives of ethoxyacetic acid have shown significant bacteriostatic activity against S. aureus and E. coli, often comparable to standard antibiotics like ampicillin in vitro [2].
-
Antifungal Agents: 1,2,4-Triazoles derived from this hydrazide inhibit ergosterol synthesis pathways in Candida species.
-
Anticonvulsants: The hydrazide moiety is a pharmacophore for MAO (Monoamine Oxidase) inhibition and GABA regulation.
-
Anti-inflammatory: 1,3,4-Oxadiazole derivatives exhibit COX-2 inhibitory potential with reduced gastric ulceration side effects compared to traditional NSAIDs [3].
References
-
Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological activities of hydrazone derivatives. Molecules, 12(8), 1910-1939. Link
-
Nawrocka, W. P., et al. (2016). Design, synthesis, and in vitro antimicrobial activity of hydrazide-hydrazones of 2-substituted acetic acid. Chemical Biology & Drug Design, 89(4). Link
-
Bostrom, J., et al. (2012). Oxadiazoles in Medicinal Chemistry. Journal of Medicinal Chemistry, 55(5), 1817–1830. Link
-
Organic Syntheses. (1933). Ethoxyacetic acid.[3][4][5] Org.[6][4][7] Synth. 13, 42. (Foundational chemistry for the precursor). Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Antimicrobial Activity of Some Derivatives of (7-Hydroxy-2-oxo-2H-chromen-4-yl)-acetic Acid Hydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ethoxyacetic acid | C4H8O3 | CID 12301 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Ethyl ethoxyacetate synthesis - chemicalbook [chemicalbook.com]
- 6. CAS 868-83-7: Acetic acid, 2-chloro-, hydrazide, hydrochlo… [cymitquimica.com]
- 7. hygeiajournal.com [hygeiajournal.com]
Technical Guide: Solubility Profile & Purification Strategies for 2-Ethoxyacetohydrazide Hydrochloride
Executive Summary
2-Ethoxyacetohydrazide hydrochloride (CAS: Derivative of 76336-88-6) serves as a critical linker in medicinal chemistry, particularly in the synthesis of hydrazone-based antimicrobial agents and histone deacetylase (HDAC) inhibitors.
The utility of this compound relies heavily on its differential solubility profile :
-
Water: Exhibits high thermodynamic solubility driven by ion-dipole interactions, making it the preferred medium for biphasic extraction or aqueous-phase derivatization.
-
Ethanol: Exhibits a steep temperature-dependent solubility curve (high in boiling ethanol, low in cryogenic ethanol). This property identifies ethanol as the superior solvent for recrystallization and purification.
This guide details the physicochemical mechanisms driving these behaviors and provides validated protocols for exploiting them in drug development workflows.
Physicochemical Analysis & Solubility Mechanism
To predict and manipulate the solubility of 2-Ethoxyacetohydrazide hydrochloride, one must understand the competition between its lattice energy and the solvation energy provided by the solvent.
Structural Drivers
The molecule consists of three distinct functional domains:
-
Ionic Head (
): The hydrochloride salt form dominates the solubility profile, demanding a high dielectric constant ( ) for dissociation. -
Hydrazide Core (
): A hydrogen bond donor/acceptor site that facilitates solubility in protic solvents. -
Ether Tail (
): A lipophilic, short-chain ether segment that slightly reduces hydrophilicity but enhances compatibility with organic solvents like ethanol compared to pure glycine derivatives.
Mechanism of Solvation
| Feature | Water ( | Ethanol ( |
| Interaction Type | Strong Ion-Dipole | Weaker Ion-Dipole; H-Bonding |
| Lattice Disruption | High. Water molecules easily insulate the | Moderate to Low. At |
| Outcome | Dissolves readily (Homogeneous solution). | Dissolves only with heat; Precipitates upon cooling (Recrystallization potential). |
Comparative Solubility Profile
The following data summarizes the operational solubility characteristics required for process design.
Note: Specific quantitative values (
| Parameter | Water ( | Ethanol ( |
| Solubility ( | High (>100 mg/mL) | Low (<20 mg/mL) |
| Solubility ( | Very High (Miscible range) | High (>80 mg/mL) |
| Primary Utility | Reaction solvent; Extraction phase | Recrystallization solvent |
| Dissolution Rate | Rapid (< 5 mins) | Slow (requires reflux) |
| Risk Factor | Hydrolysis (long-term storage) | Esterification (if acidic/hot) |
Experimental Protocols
Protocol A: Gravimetric Solubility Determination
Use this protocol to establish the exact saturation point for your specific batch.
-
Preparation: Weigh 500 mg of 2-Ethoxyacetohydrazide HCl into two separate 20 mL scintillation vials.
-
Solvent Addition:
-
Vial A: Add 5.0 mL Deionized Water.
-
Vial B: Add 5.0 mL Absolute Ethanol.
-
-
Equilibration: Vortex both vials for 10 minutes at ambient temperature (
). -
Observation:
-
If Vial A is clear: Solubility > 100 mg/mL.
-
If Vial B contains solid: Solubility < 100 mg/mL.
-
-
Quantification: Filter the supernatant of the saturated solution (Vial B) through a 0.45
PTFE syringe filter into a pre-weighed dish. Evaporate solvent and weigh the residue to calculate (mg/mL).
Protocol B: Purification via Ethanol Recrystallization
This is the industry-standard method for purifying hydrazide salts from crude reaction mixtures.
-
Dissolution: Place crude solid in a round-bottom flask. Add absolute ethanol (10 mL per gram of solid).
-
Reflux: Heat to boiling (
) with stirring.-
Troubleshooting: If solid remains after 15 mins, add water dropwise (max 5% v/v) until clear.
-
-
Hot Filtration: While boiling, filter rapidly to remove insoluble mechanical impurities (e.g., silica, dust).
-
Crystallization:
-
Allow filtrate to cool slowly to room temperature (2 hours).
-
Transfer to an ice bath (
) for 1 hour to maximize yield.
-
-
Isolation: Filter the white crystalline precipitate under vacuum. Wash with cold ethanol (
). -
Drying: Dry in a vacuum oven at
for 12 hours.
Visualized Workflows
Diagram 1: Differential Solubility & Purification Logic
This decision tree illustrates when to use Water vs. Ethanol based on the process stage.
Caption: Operational workflow selecting solvent based on thermodynamic requirements.
Diagram 2: Recrystallization Molecular Dynamics
This conceptual diagram maps the temperature-driven solvation changes in ethanol.
Caption: Thermodynamics of recrystallization in ethanol.
Applications in Drug Development
Understanding this solubility profile is crucial for the following applications:
-
Fragment-Based Drug Discovery (FBDD): 2-Ethoxyacetohydrazide is often used as a "cap" or linker. High water solubility allows for easy screening in biological assays (PBS buffers) without requiring DMSO co-solvents.
-
Hydrazone Formation: When reacting with aldehydes to form hydrazones, Ethanol is the preferred solvent. The starting material (hydrazide salt) dissolves upon heating, reacts, and the resulting hydrazone (often less soluble) precipitates out, driving the equilibrium forward (Le Chatelier's principle).
-
Salt Exchange: To convert the hydrochloride salt to a free base, the compound is dissolved in minimum Water (high solubility), treated with carbonate, and the free base is extracted into an organic solvent (e.g., Ethyl Acetate).
References
-
Solubility of Hydrazide Salts
-
General Principles of Hydrazide Recrystallization. Minnesota State University Moorhead. (Ethanol/Water pairing for hydrazides).[1]
-
-
Synthesis & Properties of Acetohydrazide Derivatives
- Synthesis and evaluation of indole-based hydrazide-hydrazones. Taylor & Francis Online.
-
Chemical Identity & Physical Properties
- PubChem Compound Summary: Hydrazide Derivatives.
-
Solvent Properties (Dielectric Constants)
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 3. Water ethanol | C2H8O2 | CID 19096565 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. 2-Ethoxyethanol - Wikipedia [en.wikipedia.org]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. DE3900865C1 - Process for the preparation of 2-chloroethylamine hydrochloride - Google Patents [patents.google.com]
Safety data sheet SDS for 2-Ethoxyacetohydrazide hydrochloride
This guide serves as an advanced technical resource and Safety Data Sheet (SDS) companion for 2-Ethoxyacetohydrazide hydrochloride . It is designed for researchers and drug development professionals who require a deeper understanding of the compound's physicochemical properties, safety mechanisms, and handling protocols beyond standard regulatory compliance.
CAS Registry Number: 1049750-42-6 Chemical Family: Hydrazide / Hydrochloride Salt Role: Pharmaceutical Intermediate / Building Block[1][2]
Part 1: Executive Summary & Scientific Context
2-Ethoxyacetohydrazide hydrochloride is a specialized reagent primarily used in the synthesis of nitrogen-containing heterocycles (e.g., 1,2,4-triazoles, oxadiazoles) which are pharmacophores in medicinal chemistry. As a hydrochloride salt, it offers improved stability and solubility compared to its free base, 2-ethoxyacetohydrazide.
However, the hydrazide moiety (
Part 2: Chemical Identity & Physicochemical Characterization[3]
| Property | Specification |
| IUPAC Name | 2-Ethoxyacetohydrazide hydrochloride |
| CAS Number | 1049750-42-6 |
| Molecular Formula | |
| Molecular Weight | 154.59 g/mol |
| Structure | |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in water, methanol, DMSO; sparingly soluble in DCM. |
| Melting Point | Predicted >150°C (Decomposition likely) |
| Acidity (pKa) | The hydrazide group is weakly basic; the HCl salt is acidic in solution (pH ~3-4). |
Part 3: Hazard Identification (GHS Classification)
Note: While specific experimental toxicology data for this exact CAS is limited, the following classification is derived from Structure-Activity Relationships (SAR) of analogous hydrazide salts (e.g., Acethydrazide, CAS 1068-57-1).
Signal Word: WARNING
Hazard Statements
-
H302: Harmful if swallowed.[3]
-
H315: Causes skin irritation.[4]
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.[4]
-
H341: Suspected of causing genetic defects (Class effect of hydrazides).
Precautionary Statements
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
Part 4: Handling, Storage, & Stability Protocols
Storage Architecture
The hydrochloride salt is hygroscopic . Moisture absorption can lead to hydrolysis, releasing corrosive HCl gas and degrading the hydrazide functionality.
-
Atmosphere: Store under inert gas (Argon or Nitrogen).
-
Temperature: Refrigerate (
) for long-term stability. -
Container: Tightly sealed amber glass vials (light sensitive).
Handling Workflow (Self-Validating System)
To ensure trustworthiness in experimental results, verify the compound's integrity before use:
-
Visual Inspection: Check for clumping or liquefaction (signs of moisture ingress).
-
pH Check: Dissolve a small amount in water; pH should be acidic (< 5). Neutral pH indicates loss of HCl.
-
Proton NMR: Verify the integrity of the ethyl group signals and the hydrazide protons (broad singlet, exchangeable).
Part 5: Synthesis & Reaction Pathways
Understanding the synthesis helps in anticipating impurities (e.g., unreacted hydrazine).
Synthesis Diagram
The following workflow illustrates the standard preparation route from Ethoxyacetyl chloride, highlighting critical safety control points.
Caption: Synthesis pathway from acid chloride precursor. Note the use of excess hydrazine to prevent dimer formation.
Part 6: Emergency Response & First Aid
Spill Management Decision Tree
Hydrazides are reducing agents and can react vigorously with oxidizers.
Caption: Logic flow for managing spills. Avoid organic absorbents like sawdust due to potential reaction with oxidizers.
First Aid Measures
-
Inhalation: Move to fresh air immediately. The HCl component is a respiratory irritant.
-
Skin Contact: Wash with soap and water for 15 minutes. Hydrazides can be sensitizers; monitor for delayed allergic dermatitis.
-
Eye Contact: Rinse immediately. The acidity of the salt can cause corneal damage if not treated.
Part 7: References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2724873 (Related: Ethyl 2-chloro-2-ethoxyacetate). Retrieved from [Link]
-
Chemchart (2025). 2-Ethoxyacetohydrazide hydrochloride (CAS 1049750-42-6) Supplier and Property Data. Retrieved from [Link]
-
Google Patents (2010). Patent WO2010130424A1: 1,2,3-triazolo [4,3-a] pyridine derivatives (Describes synthesis of 2-ethoxyacetohydrazide). Retrieved from
Sources
Technical Guide: 2-Ethoxyacetohydrazide vs. 2-Ethoxyacetohydrazide Hydrochloride
The following technical guide details the structural, physical, and reactive distinctions between 2-Ethoxyacetohydrazide and its hydrochloride salt .
Content Type: Technical Whitepaper | Audience: Medicinal Chemists & Process Engineers
Executive Summary
In drug discovery and organic synthesis, 2-Ethoxyacetohydrazide serves as a critical "C2-linker" and a precursor for nitrogen-rich heterocycles (e.g., 1,2,4-triazoles, 1,3,4-oxadiazoles).
The core distinction lies in their utility:
-
The Free Base is the reactive species—a potent nucleophile required for bond-forming reactions (e.g., Schiff base formation). However, it is prone to oxidation and hydrolytic degradation.
-
The Hydrochloride Salt is the storage species—a stabilized, ionic solid that resists oxidation and offers superior crystallinity. It must be neutralized in situ to restore reactivity.
This guide outlines the specific protocols to interchange these forms and optimize their use in synthesis.
Chemical Identity & Structural Analysis[1]
The presence of the ether oxygen at the
| Feature | 2-Ethoxyacetohydrazide (Free Base) | 2-Ethoxyacetohydrazide Hydrochloride (Salt) |
| Structure | ||
| CAS Number | Not widely listed (Generated in situ) | 1049750-42-6 |
| Molecular Weight | 118.13 g/mol | 154.59 g/mol |
| Physical State | Low-melting solid or viscous oil | Crystalline solid (White to off-white) |
| Primary Solvent | DCM, Methanol, Ethanol, Ethyl Acetate | Water, DMSO, Methanol (warm) |
| Nucleophilicity | High (Terminal | Null (Lone pair protonated) |
Synthesis & Interconversion Pathways
The salt form is rarely the initial synthetic product; it is a deliberate modification to improve handling.
Graphviz Workflow: Synthesis & Equilibrium
The following diagram illustrates the synthesis of the free base from ethyl ethoxyacetate and its reversible conversion to the hydrochloride salt.
Figure 1: Synthetic pathway deriving the hydrazide from its ester precursor and the equilibrium between its reactive (base) and stable (salt) forms.[1]
Experimental Protocol: Synthesis of the Hydrochloride Salt
Objective: Convert the unstable free base into the stable hydrochloride salt for long-term storage.
-
Hydrazinolysis: Dissolve Ethyl ethoxyacetate (1.0 eq) in absolute ethanol (5 vol). Add Hydrazine hydrate (1.2 eq) dropwise at 0°C.
-
Reflux: Heat the mixture to reflux for 4–6 hours. Monitor consumption of ester by TLC (System: 5% MeOH in DCM).
-
Isolation (Free Base): Concentrate the solvent in vacuo. The residue is the crude free base (often an oil or low-melting solid). Note: If using immediately, proceed to step 4 without extensive drying.
-
Salt Formation: Redissolve the crude residue in a minimal amount of Ethanol or Dioxane.
-
Acidification: Add 4M HCl in Dioxane (1.1 eq) dropwise with stirring at 0°C. A white precipitate should form immediately.
-
Filtration: Filter the solid, wash with cold diethyl ether (to remove unreacted hydrazine), and dry under vacuum.
Stability & Solubility Profile
The choice between salt and free base dictates the solvent system and handling requirements.
Solubility Matrix
| Solvent | Free Base Solubility | HCl Salt Solubility | Practical Implication |
| Water | Moderate (Hydrolytic risk) | High | Salt is preferred for aqueous workups. |
| Dichloromethane (DCM) | High | Insoluble | Use Free Base for organic extractions. |
| Ethanol/Methanol | High | Moderate (Warm) | Alcohols are the "bridge" solvents for both. |
| Diethyl Ether | Low | Insoluble | Ether is used to precipitate the salt. |
Stability Mechanism
Hydrazides are susceptible to oxidative decomposition to form diimides or carboxylic acids upon exposure to air.
-
Free Base: The terminal nitrogen lone pair is available for radical attack or oxidation. Shelf life is limited (weeks/months) unless stored under inert gas at -20°C.
-
HCl Salt: Protonation of the terminal nitrogen (
) removes electron density, rendering the molecule resistant to oxidation. Shelf life is extended (years) at room temperature.ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">
Reactivity: The "Proton Switch"
To use the hydrochloride salt in a reaction, you must "switch on" the nucleophilicity by removing the proton. Failure to add a base is the most common cause of reaction failure with hydrazide salts.
Graphviz Mechanism: Controlled Reactivity
Figure 2: The activation mechanism required when using 2-Ethoxyacetohydrazide HCl in synthesis.
Protocol: In Situ Neutralization (Schiff Base Formation)
Context: Condensation with an aldehyde (R-CHO) to form a hydrazone.
-
Suspension: Suspend 2-Ethoxyacetohydrazide HCl (1.0 mmol) in Ethanol (5 mL).
-
Activation: Add Sodium Acetate (1.1 mmol) or Triethylamine (1.1 mmol). Stir for 10–15 minutes.
-
Observation: The mixture may clear up or change texture as the free base is released and NaCl/Et3N·HCl forms.
-
-
Reaction: Add the aldehyde (1.0 mmol).
-
Catalysis: Optionally add a catalytic amount of Acetic Acid (if not using NaOAc) to activate the aldehyde carbonyl.
-
Completion: Stir at room temperature (or reflux if sterically hindered) until precipitation of the hydrazone occurs.
Applications in Drug Development[4][5]
The 2-ethoxy group is often retained in the final drug molecule to modulate lipophilicity (
-
Linker Chemistry: The hydrazide reacts with carboxylic acids (via coupling agents like EDC/HOBt) to form diacylhydrazines , which are precursors to 1,3,4-oxadiazoles (common pharmacophores in antimicrobial agents).
-
Fragment-Based Design: The ethoxy side chain acts as a hydrogen bond acceptor, potentially interacting with serine or threonine residues in protein binding pockets.
References
-
Synthesis of Hydrazides: Organic Syntheses, Coll. Vol. 2, p. 85 (1943); Vol. 10, p. 12 (1930). (General procedure for hydrazinolysis of esters). Link
-
Salt vs. Free Base Properties: Stahl, P. H., & Wermuth, C. G. (Eds.).[1][2][3][4] (2011).[3] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Authoritative text on salt selection in drug design).
- Hydrazide Reactivity:The Chemistry of the Hydrazo, Azo and Azoxy Groups, Vol 1. S.
-
CAS Verification: PubChem Compound Summary for 2-Ethoxyacetohydrazide Hydrochloride (CID 49863644). Link
- Application in Heterocycles:Journal of Medicinal Chemistry, "Synthesis and biological evaluation of 1,3,4-oxadiazole derivatives.
Sources
Strategic Sourcing and Technical Utilization of 2-Ethoxyacetohydrazide Hydrochloride
Executive Summary
2-Ethoxyacetohydrazide hydrochloride (CAS: 1049750-42-6 for HCl salt; 39242-95-0 for free base) is a specialized hydrazide building block used primarily in the synthesis of nitrogen-rich heterocycles such as 1,2,4-triazoles and 1,3,4-oxadiazoles.[1][2] These motifs are critical pharmacophores in medicinal chemistry, particularly for antifungal, antiviral, and anti-inflammatory drug discovery.
This guide addresses a common market inefficiency: while the finished hydrochloride salt is often expensive or listed as "Inquire" by vendors, its precursors are commodity chemicals. This document provides a dual-track strategy: Direct Procurement for small-scale reference needs and In-House Synthesis for process-scale cost efficiency.
Chemical Identity & Specifications
Precise identification is the first step in successful procurement. Vendors often list this compound under varying synonyms.
| Feature | Specification |
| Compound Name | 2-Ethoxyacetohydrazide hydrochloride |
| Free Base Name | 2-Ethoxyacetohydrazide (or Ethoxyacetic acid hydrazide) |
| CAS (HCl Salt) | 1049750-42-6 (Primary Target) |
| CAS (Free Base) | 39242-95-0 (Secondary Target) |
| CAS (Precursor) | 817-95-8 (Ethyl ethoxyacetate) |
| Molecular Formula | C₄H₁₁ClN₂O₂ (HCl Salt) |
| Molecular Weight | 154.60 g/mol (Salt) / 118.13 g/mol (Base) |
| Structure | EtO-CH₂-C(=O)-NH-NH₂ · HCl |
| Solubility | Highly soluble in water, methanol; sparingly soluble in DCM. |
Market Landscape: Suppliers and Price Analysis[4]
The "Make vs. Buy" Disparity
The market for 2-ethoxyacetohydrazide hydrochloride exhibits a significant "convenience premium." While the raw materials are inexpensive, the isolated salt is treated as a boutique building block.
Estimated Market Pricing (Q1 2026 Snapshot):
| Product Form | Scale | Est. Price Range | Availability | Recommended For |
| HCl Salt (Finished) | 1 g | $150 - $350 | Low (Lead time 2-4 wks) | Analytical Standards |
| Free Base | 5 g | $200 - $1,300 | Medium | Small Scale Synthesis |
| Precursor (Ester) | 1 kg | $50 - $150 | High (Commodity) | Process Scale / Bulk |
Key Suppliers
Note: Always verify current stock as "In Stock" often implies "Synthesis on Demand" for this compound.
-
Catalog Aggregators (Check First):
-
MolPort / eMolecules: Best for finding stock at boutique synthesis houses.
-
PubChem Vendors: Links to smaller suppliers like BOC Sciences or Ambeed .
-
-
Direct Manufacturers (Custom/Catalog):
-
Enamine: Strong inventory of hydrazide building blocks.
-
Combi-Blocks: Often stocks the free base or analogues.
-
Sigma-Aldrich (Merck): Likely requires special order; highest price point.
-
Fluorochem: Reliable source for European researchers.
-
Strategic Sourcing Decision Matrix
Use this logic flow to determine the most efficient acquisition path for your project.
Figure 1: Decision matrix for optimizing cost and lead time.
Technical Protocol: Synthesis and Salt Formation
If commercial sources are cost-prohibitive or unavailable, the following protocol provides a robust, self-validating method to synthesize the compound from the commodity precursor Ethyl ethoxyacetate .
Reaction Pathway
The synthesis involves the nucleophilic attack of hydrazine on the ester carbonyl, followed by acidification.
Figure 2: Synthetic pathway from commodity ester to stable hydrochloride salt.
Step-by-Step Methodology
Safety Note: Hydrazine hydrate is toxic and a potential carcinogen. Work in a fume hood.
Step 1: Synthesis of the Free Base
-
Charge: In a round-bottom flask, dissolve Ethyl ethoxyacetate (1.0 eq) in absolute ethanol (5 volumes).
-
Addition: Add Hydrazine hydrate (2.0 eq) dropwise at room temperature. Why: Excess hydrazine drives the equilibrium forward and prevents dimer formation.
-
Reflux: Heat to reflux (78°C) for 4–6 hours. Monitor by TLC (System: 10% MeOH in DCM; stain with Ninhydrin or PMA).
-
Workup: Concentrate the reaction mixture under reduced pressure to remove ethanol and excess hydrazine.
-
Critical Step: Azeotrope with toluene 2x to ensure complete removal of hydrazine.
-
-
Result: A viscous oil or low-melting solid (The Free Base).
Step 2: Conversion to Hydrochloride Salt
-
Dissolution: Dissolve the crude free base in a minimal amount of dry Ethanol or Diethyl Ether.
-
Acidification: Cool to 0°C in an ice bath. Slowly add 4M HCl in Dioxane (1.1 eq) or bubble dry HCl gas.
-
Precipitation: The white hydrochloride salt should precipitate immediately.
-
Filtration: Filter the solid under vacuum (inert atmosphere preferred to prevent moisture absorption).
-
Drying: Dry in a vacuum oven at 40°C over P₂O₅.
Quality Control (Self-Validation)
-
¹H NMR (DMSO-d₆): Look for the ethoxy group signals (triplet ~1.1 ppm, quartet ~3.4 ppm), the singlet for -CH₂- (~3.9 ppm), and the downfield hydrazide protons.
-
Silver Nitrate Titration: Dissolve a small sample in water and titrate with AgNO₃ to confirm stoichiometric chloride content (verify it is the mono-HCl salt).
Stability and Handling
-
Hygroscopicity: The HCl salt is hygroscopic. Store in a desiccator or under argon.
-
Free Base Instability: The free base is prone to oxidation over time, turning yellow. Always convert to the HCl salt for long-term storage (>1 month).
-
Reactivity: Avoid contact with strong oxidizers. In synthesis, liberate the free base in situ using Triethylamine (TEA) or Diisopropylethylamine (DIPEA) only when ready to react.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 11593468, Acetic acid, 2-hydrazinyl-, ethyl ester, hydrochloride (and related substructures). Retrieved from [Link]
-
Organic Syntheses. Ethyl Ethoxyacetate Synthesis (Precursor). Coll. Vol. 2, p. 260. Retrieved from [Link]
(Note: URLs provided are landing pages for the respective databases/vendors as specific deep links to dynamic search results may expire.)
Sources
Methodological & Application
Using 2-Ethoxyacetohydrazide HCl as a linker in drug discovery
Application Note: 2-Ethoxyacetohydrazide HCl as a pH-Responsive Linker in Drug Discovery
Executive Summary
2-Ethoxyacetohydrazide Hydrochloride (CAS: 1049789-71-0) is a specialized hydrazide reagent used in the design of pH-sensitive prodrugs and bioconjugates . Unlike standard alkyl hydrazides, the ethoxy (
This guide details the application of 2-Ethoxyacetohydrazide HCl as a "smart" linker moiety. The core mechanism exploits the hydrazone linkage , which is stable at physiological pH (7.[]4) but hydrolyzes rapidly in the acidic microenvironment of endosomes (pH 5.0–6.[2]0) or tumor extracellular matrices (pH 6.5–6.9), triggering the release of the active carbonyl-containing payload.
Mechanism of Action: The pH Switch
The utility of 2-Ethoxyacetohydrazide relies on the reversible reaction between the hydrazide group and a carbonyl (aldehyde or ketone) on the target drug or carrier.
-
Formation (pH 4.5–7.0): The nucleophilic hydrazine terminal attacks the carbonyl carbon, eliminating water to form a hydrazone bond. This reaction is often catalyzed by aniline.[3]
-
Circulation (pH 7.4): The resulting acylhydrazone is relatively stable in blood plasma, preventing premature drug release.
-
Release (pH < 6.0): Upon cellular internalization via endocytosis, the drop in pH protonates the imine nitrogen, catalyzing hydrolysis and releasing the original carbonyl-containing drug.
Visualizing the Pathway
Figure 1: The lifecycle of a hydrazone-linked conjugate, from synthesis to intracellular activation.
Experimental Protocols
Protocol A: Conjugation of 2-Ethoxyacetohydrazide to a Carbonyl-Drug
Objective: To synthesize a pH-labile prodrug by masking an aldehyde/ketone group on a small molecule drug.
Materials:
-
2-Ethoxyacetohydrazide HCl (10 eq. relative to drug)
-
Target Drug (containing Aldehyde/Ketone)[4]
-
Solvent: Methanol (MeOH) or DMSO (anhydrous)
-
Catalyst: Aniline (100 mM stock) or Acetic Acid
-
Purification: Prep-HPLC or Silica Flash Chromatography
Step-by-Step Workflow:
-
Preparation: Dissolve the Target Drug (1.0 eq) in anhydrous MeOH (or DMSO if insoluble). Ensure the concentration is ~10–20 mg/mL.
-
Activation: Add Aniline to a final concentration of 10–50 mM.
-
Linker Addition: Add 2-Ethoxyacetohydrazide HCl (2.0 – 5.0 eq).
-
Note: The HCl salt acts as an inherent acid source. If using the free base, add 1% Acetic Acid.
-
-
Incubation: Stir at Room Temperature (20–25°C) for 4–16 hours.
-
Monitoring: Monitor reaction progress via LC-MS. Look for the mass shift:
. -
MW Calculation: 2-Ethoxyacetohydrazide (Free base MW ≈ 118.13 Da). The added mass fragment is
Da.
-
-
Quenching & Purification:
-
Evaporate solvent under reduced pressure.
-
Resuspend in water/acetonitrile.
-
Purify via Reverse-Phase HPLC (C18 column) using a water/acetonitrile gradient (0.1% Formic Acid).
-
Lyophilize fractions to obtain the white powder conjugate.
-
Protocol B: Stability & Release Kinetics Assay
Objective: To validate the pH-responsive nature of the conjugate.
Buffer Setup:
-
Buffer A (Plasma Mimic): PBS, pH 7.4.
-
Buffer B (Endosome Mimic): Sodium Acetate or Citrate Buffer, pH 5.0.
Workflow:
-
Dissolve the purified conjugate in DMSO to make a 10 mM stock.
-
Aliquot 10 µL of stock into 990 µL of Buffer A and Buffer B (Final conc: 100 µM).
-
Incubate at 37°C in a thermomixer.
-
Sampling: At time points
, remove 50 µL aliquots. -
Analysis: Inject immediately into HPLC.
-
Success Criteria:
-
pH 7.4: >90% intact conjugate after 24 hours.
-
pH 5.0: >50% hydrolysis (release of parent drug) within 4–6 hours.
-
-
Technical Data & Specifications
| Property | Specification | Application Note |
| Chemical Name | 2-Ethoxyacetohydrazide HCl | Linker / Building Block |
| CAS Number | 1049789-71-0 | Verified Identifier |
| Molecular Weight | ~154.59 (HCl salt) | Free base ~118.13 Da |
| Solubility | High (Water, DMSO, MeOH) | Ethoxy group enhances aqueous solubility. |
| Reactive Group | Hydrazide ( | Reacts with Aldehydes/Ketones.[5] |
| Linkage Type | Acylhydrazone | Acid-Labile (Cleavable) |
| Storage | -20°C, Desiccated | Hygroscopic; store under inert gas. |
Critical Design Considerations
1. The "Ethoxy" Advantage: Standard acetohydrazides can be overly hydrophilic (too polar for some membrane permeability) or, if phenyl-based, too hydrophobic (causing aggregation). The 2-ethoxy modification strikes a balance:
-
Solubility: The ether oxygen accepts hydrogen bonds, improving solubility in aqueous buffers compared to alkyl chains.
-
Spacer: It provides a short, flexible spacer that reduces steric hindrance near the drug attachment site, facilitating enzymatic access or receptor binding if used in ligand design.
2. Catalyst Selection: While acid catalysis (Acetic Acid/TFA) is traditional, it can degrade sensitive payloads. Aniline catalysis is the gold standard for hydrazone formation at neutral/mildly acidic pH (5.0–6.0), allowing for conjugation of protein or peptide carriers without denaturation [2].
3. Reduction (Optional):
If a non-cleavable linker is desired for control experiments, the hydrazone bond can be reduced with Sodium Cyanoborohydride (
-
Reaction:
(Stable at pH 5).
Workflow Visualization
Figure 2: Step-by-step experimental workflow for linker conjugation and validation.
References
-
Dirksen, A., & Dawson, P. E. (2008).[3] Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling.[3] Bioconjugate Chemistry.
-
Thermo Fisher Scientific. (n.d.). Carbonyl-Reactive Crosslinker Chemistry. Thermo Fisher Scientific Learning Center.
-
BOC Sciences. (n.d.). Acid Labile Linker Synthesis & Design. BOC Sciences ADC Services.[]
-
Creative Biolabs. (n.d.). pH-Sensitive Linker Synthesis Service. Creative Biolabs ADC Platform.[2]
-
BenchChem. (2025). Application Notes: Aldehyde-Hydrazine Ligation for Peptide Modification. BenchChem Protocols.
Sources
- 2. pH-Sensitive Linker Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 3. カルボニル反応性架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanochemical Studies on Coupling of Hydrazines and Hydrazine Amides with Phenolic and Furanyl Aldehydes—Hydrazones with Antileishmanial and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Solubility Issues with Hydrazide Hydrochloride Salts
Welcome to the technical support center for handling hydrazide hydrochloride salts. This guide is designed for researchers, scientists, and drug development professionals who encounter solubility challenges during their experiments. In this Q&A-formatted guide, we will explore the underlying chemical principles governing the solubility of these compounds and provide practical, field-tested solutions to overcome common issues.
Frequently Asked Questions: First Principles of Solubility
This section addresses the fundamental reasons behind the often-problematic solubility of hydrazide hydrochloride salts.
Q1: Why is my hydrazide hydrochloride salt failing to dissolve in either water or standard organic solvents?
This is a classic challenge rooted in the dual nature of the molecule. A hydrazide hydrochloride salt possesses:
-
An Ionic Hydrochloride Salt Group: This part of the molecule is polar and forms a strong, stable crystal lattice structure. Significant energy, known as lattice energy, is required to break these ionic bonds.[1] This is why many salts are crystalline solids with high melting points.[2]
-
An Organic Hydrazide Backbone: The rest of the molecule is often a larger, nonpolar (lipophilic) structure, which prefers to interact with organic solvents.[1]
The problem arises because neither a purely polar solvent (like water) nor a purely nonpolar solvent can effectively solvate both parts of the molecule simultaneously. Water is excellent at dissolving the ionic salt portion but poor at solvating the lipophilic backbone, while a nonpolar organic solvent is ineffective at breaking the high crystal lattice energy of the salt.[1]
Q2: How does the hydrochloride salt form theoretically improve solubility compared to the free base?
Salt formation is a primary strategy in drug development to enhance the aqueous solubility of poorly soluble parent compounds.[3][4][5] The conversion of a neutral, often basic, hydrazide to its hydrochloride salt introduces a charged species. This ionic character dramatically increases the molecule's interaction with polar solvents like water.
However, this solubility is highly dependent on pH.[6] The salt form is significantly more soluble than the free base in aqueous media at a pH below the pKa of the hydrazide. As the pH increases and approaches the pKa, the hydrazide begins to deprotonate back to its neutral, less soluble free base form, which may precipitate out of solution.[7] There is often a specific pH at which maximum solubility is achieved, sometimes referred to as pHmax.[7][8]
Q3: What is the "common ion effect," and how does it impact my hydrazide hydrochloride in acidic buffers?
The common ion effect can be a counterintuitive pitfall for researchers. While forming a hydrochloride salt is intended to increase aqueous solubility, its dissolution is a dynamic equilibrium. If you attempt to dissolve the hydrazide hydrochloride in a solution that already contains a high concentration of chloride ions (e.g., an HCl-based buffer or a high-saline buffer like PBS), the equilibrium will shift, suppressing the dissolution of the salt.[9][10] This effect can lead to a lower solubility in acidic gastric fluid mimics or certain cell culture media than in pure water.[11] For hydrochlorides with marginal aqueous solubility, this effect can be particularly pronounced, sometimes making the free base more soluble at gastric pH than the salt form.[9]
Troubleshooting Guide: A Practical Q&A for the Lab
This section provides direct answers and protocols for specific experimental challenges.
Q4: My hydrazide hydrochloride won't dissolve in my aqueous buffer. What are the immediate steps I should take?
When facing an insoluble hydrazide hydrochloride in an aqueous system, follow this systematic approach.
start [label="Start: Hydrazide HCl Powder"]; suspend [label="Suspend powder in a minimal volume\nof deionized water or buffer."]; vortex [label="Vortex / Sonicate\n(Mechanical Energy)"]; heat [label="Gently Warm (30-40°C)\n(Thermal Energy)"]; dissolved1 [label="Fully Dissolved?", shape=diamond, fillcolor="#FBBC05"]; ph_adjust [label="Adjust pH\nAdd dilute acid (e.g., 0.1M HCl) dropwise to\nreach pH 4-5. Vortex between additions."]; dissolved2 [label="Fully Dissolved?", shape=diamond, fillcolor="#FBBC05"]; cosolvent [label="Add Co-solvent\nTitrate with DMSO or DMF (1-10% v/v)\nwhile vortexing."]; dissolved3 [label="Fully Dissolved?", shape=diamond, fillcolor="#FBBC05"]; success [label="Success: Ready for Use\nAdjust to final concentration and pH.", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; fail [label="Failure: Re-evaluate Formulation\nConsider alternative salts or formulation\ntechnologies.", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
start -> suspend; suspend -> vortex; vortex -> heat; heat -> dissolved1; dissolved1 -> success [label="Yes"]; dissolved1 -> ph_adjust [label="No"]; ph_adjust -> dissolved2; dissolved2 -> success [label="Yes"]; dissolved2 -> cosolvent [label="No"]; cosolvent -> dissolved3; dissolved3 -> success [label="Yes"]; dissolved3 -> fail [label="No"]; }
Aqueous Solubility Troubleshooting Workflow
Causality Explained:
-
Mechanical & Thermal Energy: Sonication and gentle heating provide the initial energy to overcome the crystal lattice forces, encouraging the solvent to interact with the salt.[12][13]
-
pH Adjustment: This is the most critical chemical manipulation. Hydrazides are basic. By lowering the pH, you ensure the molecule is fully protonated (as the hydrazinium cation), which is its most water-soluble state, preventing precipitation of the free base.[6]
-
Co-solvents: If the compound is still insoluble, it indicates the organic backbone's lipophilicity is the dominant issue. A water-miscible organic co-solvent like DMSO helps to solvate this nonpolar portion, creating a solvent environment that accommodates both ends of the molecule.[14]
Q5: I'm working on a bioconjugation reaction (e.g., peptide ligation) and need a fully aqueous system, but even with co-solvents, solubility is poor. What's next?
For challenging molecules in sensitive aqueous applications, more advanced formulation strategies may be necessary.
-
Surfactants: The addition of a non-ionic surfactant (e.g., Tween® 20, Triton™ X-100) at a concentration above its critical micelle concentration (CMC) can create micelles that encapsulate the lipophilic parts of the hydrazide, presenting a hydrophilic exterior to the aqueous solvent.[14]
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with poorly soluble molecules, effectively shielding the lipophilic portion of the guest molecule and increasing its apparent water solubility.[2]
-
Chaotropic Agents: If you are working with peptide hydrazides, insolubility may be due to aggregation and secondary structure formation rather than intrinsic insolubility. Adding a chaotropic agent like 6 M guanidine hydrochloride or 8 M urea can disrupt these structures and improve solubility.[15] Note: Ensure these agents are compatible with your downstream application.
Q6: I need to use my hydrazide in an organic solvent for a synthesis (e.g., Fmoc-SPPS, coupling reaction). How do I solubilize the hydrochloride salt?
You do not dissolve the salt directly. Instead, you perform an in-situ neutralization (or "free-basing") to release the neutral, organic-soluble hydrazide.
start [label="Start: Hydrazide HCl Salt (Solid)"]; suspend [label="Suspend salt in anhydrous\norganic solvent (e.g., DMF, DCM)."]; add_base [label="Add 1.1 eq. of a non-nucleophilic\nbase (e.g., DIEA, NMM)."]; stir [label="Stir at RT for 15-30 min."]; equilibrium [label="Equilibrium Achieved:\n- Soluble Free Hydrazide\n- Precipitated Amine HCl Salt"]; reaction [label="Proceed with Reaction\nAdd other reagents directly.", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; optional_filter [label="Optional: Filter off\nprecipitated amine salt.", shape=invhouse, fillcolor="#FBBC05"];
start -> suspend; suspend -> add_base; add_base -> stir; stir -> equilibrium; equilibrium -> reaction; equilibrium -> optional_filter [style=dashed]; }
Workflow for Organic-Phase Reactions
Mechanism: The added organic base (e.g., Diisopropylethylamine - DIEA) is strong enough to deprotonate the hydrazinium cation but is sterically hindered, making it a poor nucleophile that won't interfere with subsequent reactions. The result is the desired free hydrazide in solution and the precipitated hydrochloride salt of the organic base (e.g., DIEA-HCl), which is typically a spectator in the subsequent reaction.
Q7: How can I quickly check if my solubility problem is due to compound degradation versus inherent properties?
Before investing significant time in formulation, it's wise to perform a quick purity check.
-
Visual Inspection: Check for any change in color or appearance from the material described on the certificate of analysis.
-
Thin-Layer Chromatography (TLC): A rapid and inexpensive way to see if multiple spots appear, indicating impurities or degradation.
-
High-Performance Liquid Chromatography (HPLC) or LC-MS: This is the gold standard. A quick analysis will confirm the purity of your compound and its molecular weight, definitively ruling out degradation as the source of your solubility woes.[16][17]
Data and Protocols
Table 1: Common Solvents and Formulation Aids
| Solvent/Agent | Type | Primary Use | Considerations |
| Water (pH adjusted) | Polar Protic | Dissolving the salt form for aqueous reactions. | Solubility is highly pH-dependent.[7] |
| DMSO, DMF | Polar Aprotic | Co-solvents for aqueous systems; primary solvents for organic reactions after free-basing.[14] | Can be difficult to remove; use anhydrous grade for synthesis. |
| Acetonitrile (ACN) | Polar Aprotic | Co-solvent; useful in purifications (HPLC). | Less effective at dissolving highly polar salts than DMSO/DMF. |
| Dichloromethane (DCM) | Nonpolar | Solvent for organic reactions after free-basing. | Poor solvent for the salt form itself. |
| Guanidine•HCl (6 M) | Chaotropic Agent | Solubilizing aggregating peptide hydrazides.[15] | Denaturing; must be compatible with protein/peptide stability. |
| Tween® 20 / Triton™ X-100 | Non-ionic Surfactant | Enhancing aqueous solubility via micelle formation.[14] | May interfere with some downstream assays. |
Protocol 1: Systematic Solubility Assessment
This protocol helps you systematically determine the best solvent for your hydrazide hydrochloride.
-
Preparation: Aliquot ~1-2 mg of your hydrazide hydrochloride into several small, labeled glass vials.
-
Solvent Panel: To separate vials, add 100 µL of each test solvent (e.g., Water, pH 4.0 Buffer, pH 7.4 Buffer, DMSO, DMF, Methanol, Acetonitrile).
-
Initial Assessment: Vortex each vial vigorously for 1 minute. Visually inspect for dissolution.
-
Mechanical Energy: Place all vials in an ultrasonic bath for 10 minutes. Visually inspect again.
-
Thermal Energy: Gently warm the vials to 35°C for 15 minutes. Visually inspect a final time.
-
Documentation: Record your observations ("Insoluble," "Partially Soluble," "Fully Soluble") for each solvent at each step in a table. This provides a valuable solubility profile for future experiments.
Protocol 2: In-Situ Neutralization for Organic Synthesis
This protocol details the preparation of a hydrazide for use in a coupling reaction.
-
Setup: In a flame-dried flask under an inert atmosphere (e.g., Nitrogen or Argon), add the hydrazide hydrochloride salt (1.0 equivalent).
-
Suspension: Add anhydrous DMF (or another suitable organic solvent) to create a stirrable suspension (concentration typically 0.1-0.5 M).
-
Neutralization: Using a syringe, add Diisopropylethylamine (DIEA) (1.1 equivalents) dropwise while stirring.
-
Equilibration: Allow the mixture to stir at room temperature for 20 minutes. You may observe the initial solid dissolving as a new, finer precipitate (DIEA-HCl) forms.
-
Reaction: The solution now contains the active, soluble free hydrazide. You can proceed by adding your coupling agents and other reactants directly to this mixture.
References
- The Medicine Maker. (2026). Solving the Problem of Insolubility: Part I.
- Mole, J., Box, K., & Comer, J. (n.d.).
- Pharmaceutical Technology. (2015). Solving Poor Solubility to Unlock a Drug's Potential.
- ResearchGate. (n.d.). Strategies to Address Low Drug Solubility in Discovery and Development.
- Ascendia Pharmaceutical Solutions. (2021). 4 Factors Affecting Solubility of Drugs.
- Veranova. (n.d.).
- Solubility of Things. (n.d.). Hydrazine dihydrochloride.
- Sciencemadness Wiki. (2020). Hydrazine hydrochloride.
- Comprehensive Investigation of the Potential of Hydrazine and its Derivatives for the Synthesis of Various Molecules with Biolog. (n.d.).
- A Shelf Stable Fmoc Hydrazine Resin for the Synthesis of Peptide Hydrazides. (n.d.).
- Benchchem. (n.d.). Hydrazine Hydrochloride|High-Purity Reagent.
- MDPI. (n.d.).
- World Journal of Pharmaceutical Research. (n.d.). [PDF] WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.
- This salt's solubility is pH dependent. How? (n.d.). [PDF] pH AND SOLUBILITY.
- Singh, S., & Serajuddin, A. T. M. (2016). Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH.
- Sugden, K., & Kelly, M. T. (1981).
- Wang, Q., & Ma, P. (n.d.). Analytical Method Selection for Drug Product Dissolution Testing. American Pharmaceutical Review.
- Elder, D. P., & Teasdale, A. (2011). Control and analysis of hydrazine, hydrazides and hydrazones-Genotoxic impurities in active pharmaceutical ingredients (APIs) and drug products. Journal of Pharmaceutical and Biomedical Analysis.
- Serajuddin, A. T., & Jarowski, C. I. (1985). Effect of diffusion layer pH and solubility on the dissolution rate of pharmaceutical bases and their hydrochloride salts. I: Phenazopyridine. PubMed.
- Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.).
- GenScript. (n.d.). Guidelines for Dissolving Peptides.
Sources
- 1. The Medicine Maker | Solving the Problem of Insolubility: Part I [themedicinemaker.com]
- 2. veranova.com [veranova.com]
- 3. pharmtech.com [pharmtech.com]
- 4. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 6. scienceattech.com [scienceattech.com]
- 7. researchgate.net [researchgate.net]
- 8. assets-global.website-files.com [assets-global.website-files.com]
- 9. Precaution on use of hydrochloride salts in pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of diffusion layer pH and solubility on the dissolution rate of pharmaceutical bases and their hydrochloride salts. I: Phenazopyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. rjpdft.com [rjpdft.com]
- 12. ascendiacdmo.com [ascendiacdmo.com]
- 13. solubilityofthings.com [solubilityofthings.com]
- 14. researchgate.net [researchgate.net]
- 15. genscript.com [genscript.com]
- 16. dissolutiontech.com [dissolutiontech.com]
- 17. researchgate.net [researchgate.net]
Removing unreacted 2-Ethoxyacetohydrazide from reaction mixtures
Welcome to our dedicated guide on post-reaction purification. This document provides in-depth troubleshooting and procedural advice for researchers, chemists, and process development professionals facing the common challenge of removing unreacted 2-Ethoxyacetohydrazide from their reaction mixtures. Our goal is to equip you with the knowledge to select and execute the most effective purification strategy for your specific product and experimental context.
Frequently Asked Questions (FAQs) & Troubleshooting
Here, we address the most common questions our team receives regarding the purification of compounds synthesized using 2-Ethoxyacetohydrazide.
Q1: What is the most straightforward, first-line method for removing a majority of unreacted 2-Ethoxyacetohydrazide?
A1: For most neutral, organic-soluble products, the simplest and most effective initial step is a liquid-liquid extraction with a dilute aqueous acid , often referred to as an "acid wash."
The Scientific Principle: 2-Ethoxyacetohydrazide, like other hydrazides, possesses a terminal primary amine (-NH₂) group.[1] This group is basic and can be readily protonated by an acid. The resulting ammonium salt exhibits high water solubility, allowing it to be selectively partitioned into an aqueous phase, leaving your neutral organic product behind in the organic phase.
When to Use This Method:
-
Your desired product is stable in the presence of dilute acid.
-
Your product has low water solubility and is not strongly basic.
-
You are working with a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane (DCM), diethyl ether).
A visual representation of this process is provided below.
Caption: Fig. 1: Mechanism of Acid Wash Extraction.
For a detailed, step-by-step guide, please see Protocol 1: Standard Acid Wash Extraction .
Q2: I've performed an acid wash, but TLC/LC-MS analysis still shows residual hydrazide. What should I do next?
A2: This is a common scenario. While an acid wash is excellent for bulk removal, trace amounts can remain. Your next step depends on the required purity level and the nature of your product.
-
For High Purity Requirements: Column chromatography is the gold standard. 2-Ethoxyacetohydrazide is a polar molecule and will interact strongly with normal-phase silica gel. This usually allows for good separation from less polar products. For very polar products, reverse-phase (C18) HPLC may be necessary.[2][3][4]
-
For Quick and Targeted Removal: The use of a scavenger resin is a highly efficient and modern approach.[5] These are solid-supported reagents that covalently bind to the excess hydrazide, which can then be removed by simple filtration.
-
If Your Product is a Crystalline Solid: Recrystallization is a powerful technique for achieving high purity.[6][7] The residual hydrazide will ideally remain in the mother liquor.
The following decision tree can help guide your choice.
Caption: Fig. 2: Decision workflow for post-extraction purification.
Q3: My desired product is acid-sensitive. How can I remove the hydrazide without an acid wash?
A3: This is a critical consideration where the standard acid wash is not viable. You have several excellent, acid-free alternatives:
-
Scavenger Resins (Highly Recommended): This is often the best solution. Resins functionalized with isocyanate or aldehyde groups will react selectively with the nucleophilic hydrazide under neutral conditions. The process is simple: stir the resin with your crude reaction mixture, then filter. The impurity is now covalently bound to the solid support, and your product remains in the filtrate.[5][8] See Protocol 2 for details.
-
Column Chromatography with a Modified Mobile Phase: Standard silica gel can be slightly acidic. To mitigate this, you can pre-treat the silica or add a small amount of a basic modifier, like triethylamine (~0.1-1%), to your eluent.[9] This neutralizes active sites on the silica, preventing degradation of your acid-sensitive product while still separating it from the polar hydrazide.
-
Aqueous Wash with Saturated Sodium Bicarbonate: While less effective than an acid wash for removing a basic impurity, a wash with a mild base like NaHCO₃ can sometimes help remove trace amounts of starting materials or byproducts without exposing your main compound to harsh pH.
-
Crystallization: If your product is a solid, proceeding directly to crystallization can effectively separate it from the more soluble unreacted hydrazide.
Q4: Which scavenger resin should I choose for removing 2-Ethoxyacetohydrazide?
A4: The primary reactive site on 2-Ethoxyacetohydrazide is the terminal -NH₂ group, which is a potent nucleophile. Therefore, you should select a resin with a bound electrophile.
| Resin Type | Functional Group | Reaction Principle | Pros | Cons |
| Isocyanate Resin | -N=C=O | Nucleophilic addition of the hydrazide to the isocyanate forms a urea-type linkage. | Highly reactive, fast, efficient.[8] | Can be moisture-sensitive. |
| Aldehyde Resin | -CHO | Forms a hydrazone linkage with the hydrazide. | Very effective, common, and robust. | Reaction can be an equilibrium; may require slight heating or longer reaction times. |
| Sulfonyl Chloride Resin | -SO₂Cl | Forms a stable sulfonamide linkage. | Forms a very stable bond.[8] | Can also react with other nucleophiles (e.g., alcohols, amines) in your product. |
Our Recommendation: Start with an Isocyanate-functionalized resin (e.g., PS-Isocyanate) for the most efficient and rapid scavenging. Use approximately 2-3 molar equivalents relative to the estimated amount of residual hydrazide. For a detailed procedure, see Protocol 2 .
Detailed Experimental Protocols
Protocol 1: Standard Acid Wash Extraction
Objective: To remove the bulk of unreacted 2-Ethoxyacetohydrazide from a reaction mixture in an organic solvent.
Materials:
-
Crude reaction mixture in a water-immiscible solvent (e.g., Ethyl Acetate, DCM).
-
1M Hydrochloric Acid (HCl) or 5% aqueous Ammonium Chloride (NH₄Cl) for more sensitive substrates.
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution.
-
Brine (saturated aqueous NaCl).
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄).
-
Separatory funnel.
Procedure:
-
Ensure your crude reaction mixture is fully dissolved in a suitable organic solvent. If your reaction was run in a water-miscible solvent (like THF or Methanol), first remove it under reduced pressure and redissolve the residue in an immiscible solvent like ethyl acetate.
-
Transfer the organic solution to a separatory funnel.
-
Add an equal volume of 1M HCl. Stopper the funnel, invert, and open the stopcock to vent pressure.
-
Shake vigorously for 30-60 seconds. Allow the layers to fully separate.
-
Drain the lower aqueous layer. This layer contains your protonated hydrazide impurity.
-
Repeat the acid wash (steps 3-5) one more time for thorough removal.
-
To neutralize any remaining acid in the organic layer, wash with an equal volume of saturated NaHCO₃ solution. Check for CO₂ evolution (venting is critical).
-
Finally, wash the organic layer with an equal volume of brine to remove excess water.
-
Drain the organic layer into a clean flask. Dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain your crude product, now largely free of the hydrazide.
Protocol 2: Purification using a Scavenger Resin
Objective: To selectively remove trace-to-moderate amounts of unreacted 2-Ethoxyacetohydrazide, especially for acid-sensitive products.
Materials:
-
Crude product dissolved in a suitable solvent (e.g., DCM, THF, Acetonitrile).
-
Isocyanate-functionalized polystyrene resin (PS-Isocyanate) or Aldehyde-functionalized resin.
-
Reaction vessel (e.g., round-bottom flask) with a magnetic stirrer.
-
Filtration apparatus (e.g., fritted funnel or a cotton plug in a pipette).
Procedure:
-
Dissolve your crude product in a solvent that swells the resin (DCM and THF are excellent choices).
-
Estimate the molar quantity of residual 2-Ethoxyacetohydrazide (e.g., from a crude NMR or by assuming a certain excess was used).
-
Add the scavenger resin to the solution. A common practice is to use 2 to 3 molar equivalents of the resin's functional group relative to the impurity.[10]
-
Stir the suspension at room temperature. The reaction time can vary from 2 to 16 hours.[10] You can monitor the disappearance of the hydrazide from the solution by TLC or LC-MS.
-
Once the reaction is complete, filter the mixture to remove the resin beads.
-
Wash the filtered resin beads with a small amount of fresh solvent to recover any adsorbed product.
-
Combine the filtrates and concentrate under reduced pressure to yield your purified product.
References
-
Hydrazinolysis Products of Selected Sugar Lactones—Crystal Structure and Microbiological Activity. (2023). National Center for Biotechnology Information. [Link]
-
Solid-Supported Scavengers. Supra Sciences. [Link]
-
Chemical Properties of 2-Ethoxybenzhydrazide (CAS 21018-13-3). Cheméo. [Link]
-
Hydrazine (Bio) synthesis and separation: Advances, state-of-the-art methods, and patent review. (2024). ResearchGate. [Link]
- Preparation of acyl hydrazine derivatives. (1962).
-
The hydrazide/hydrazone click reaction as a biomolecule labeling strategy for M(CO)3 (M = Re, 99mTc) radiopharmaceuticals. (2011). National Center for Biotechnology Information. [Link]
-
Need a purification method for a free hydrazone. (2019). Reddit. [Link]
-
Scavenger resin. Wikipedia. [Link]
-
How to remove impurity from hydrazide. It's not going away even after washing with water and n hexane ? (2018). ResearchGate. [Link]
- Preparation method of hydrazide compound. (2013).
-
A multi-step continuous-flow process for the synthesis of dipeptides using an acyl azide method. (2020). Royal Society of Chemistry. [Link]
-
Development of a Hydrazine-Based Solid-Phase Extraction and Clean-Up Method for Highly Selective Quantification of Zearalenone in Edible Vegetable Oils by HPLC-FLD. (2022). National Center for Biotechnology Information. [Link]
-
Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity. (2015). National Center for Biotechnology Information. [Link]
-
Hydrazine hydrate removal by column chromatography. (2021). Reddit. [Link]
-
Chromatographic methods of determining hydrazine and its polar derivatives. (2019). ResearchGate. [Link]
- The method that derivatization HPLC methods determine hydrazine hydrate. (2017).
-
List of purification methods in chemistry. Wikipedia. [Link]
-
NEW METHOD DEVELOPMENT AND VALIDATION FOR HYDRAZINE IN PANTOPRAZOLE SODIUM SESQUIHYDRATE USING RP-HPLC. (2022). International Journal of Pharmaceutical Quality Assurance. [Link]
-
Hydrazide. Wikipedia. [Link]
Sources
- 1. Hydrazide - Wikipedia [en.wikipedia.org]
- 2. Development of a Hydrazine-Based Solid-Phase Extraction and Clean-Up Method for Highly Selective Quantification of Zearalenone in Edible Vegetable Oils by HPLC-FLD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. Scavenger resin - Wikipedia [en.wikipedia.org]
- 6. Hydrazinolysis Products of Selected Sugar Lactones—Crystal Structure and Microbiological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. List of purification methods in chemistry - Wikipedia [en.wikipedia.org]
- 8. suprasciences.com [suprasciences.com]
- 9. reddit.com [reddit.com]
- 10. Metal Scavengers [sigmaaldrich.com]
Purification methods for ethoxyacetohydrazide derivatives
Technical Support Center: Purification of Ethoxyacetohydrazide Derivatives Ticket ID: #PUR-EAH-001 Assigned Specialist: Dr. Aris, Senior Application Scientist Status: Open Priority: High
Introduction: The Chemist's Challenge
Welcome to the technical support hub for ethoxyacetohydrazide (
However, their purification presents a unique paradox:
-
The "Grease" Factor: The ethoxy (
) tail adds lipophilicity and flexibility, increasing the risk of "oiling out" during crystallization. -
The "Sticky" Factor: The hydrazide (
) head is highly polar and capable of extensive hydrogen bonding, making it prone to trapping impurities like hydrazine hydrate or unreacted esters.
This guide moves beyond generic textbook advice, offering field-proven protocols to resolve these specific conflicting properties.
Module 1: The Core Purification Protocol (Recrystallization)
User Question: My crude ethoxyacetohydrazide is a waxy solid/oil. Standard ethanol recrystallization isn't yielding crystals. What is the optimal solvent system?
Technical Insight: Unlike simple acetohydrazides, the ethoxy group disrupts crystal packing. While ethanol is the standard solvent for hydrazides, ethoxy-derivatives often require a binary solvent system to induce nucleation. The goal is to balance the solvation of the lipophilic tail (ethoxy) and the polar head (hydrazide).
Optimized Solvent Systems Table
| Solvent System | Ratio (v/v) | Best For... | Mechanism |
| Ethanol : Diethyl Ether | 1:2 to 1:4 | Low-melting solids (Oiling out) | Ethanol solvates the hydrazide; Ether acts as an antisolvent for the polar head while keeping the ethoxy tail "happy" enough to prevent rapid oiling. |
| Ethanol : Water | 9:1 | High-melting derivatives | Water increases polarity to force precipitation of less polar derivatives (e.g., aryl-hydrazones). |
| Ethyl Acetate : Hexane | 1:1 | Scavenging unreacted ester | The ester impurity remains soluble in the hexane-rich mother liquor, while the hydrazide crystallizes. |
| Chloroform | 100% | Specific derivatives | Some ethoxy-hydrazones show surprising crystallinity in chloroform due to H-bond acceptance. |
Step-by-Step Protocol: The "Cloud Point" Method
-
Dissolution: Dissolve crude material in the minimum amount of hot absolute ethanol (
). -
Antisolvent Addition: Remove from heat. Add diethyl ether (or hexane) dropwise until a faint, persistent cloudiness appears.
-
Clarification: Add 1-2 drops of hot ethanol to clear the solution.
-
Nucleation: Scratch the inner wall of the flask with a glass rod. Crucial: The friction creates micro-glass particles that serve as nucleation sites.
-
Slow Cooling: Wrap the flask in a towel (insulation) to cool slowly to room temperature. Rapid cooling traps impurities.
-
Cold Soak: Refrigerate at
for 4 hours before filtration.
Module 2: Troubleshooting "Oiling Out"
User Question: As my solution cools, droplets form at the bottom instead of crystals. How do I fix this?
The "Seed and Starve" Technique: Oiling out occurs when the compound separates as a liquid phase before it crystallizes (Liquid-Liquid Phase Separation). This happens because the temperature is above the melting point of the solvated compound.
Corrective Actions:
-
Reheat: Redissolve the oil by heating the mixture back to reflux.
-
Add More Solvent: Dilute the solution by 10-15%. A slightly more dilute solution lowers the saturation temperature, ideally below the "oiling out" temperature.
-
Seeding: If you have any pure crystals from a previous batch, add a "seed" crystal at a temperature just below the boiling point.
-
Trituration: If the oil persists, decant the solvent. Add cold diethyl ether or pentane to the oil and grind it vigorously with a spatula. This mechanical stress often forces the oil to solidify.
Module 3: Removing Hydrazine Hydrate (Safety & Purity)
User Question: NMR shows a peak at ~4.0 ppm (broad) or I smell ammonia-like odors. How do I remove excess hydrazine hydrate?
Technical Insight: Hydrazine hydrate is toxic, a reducing agent, and a nucleophile that will ruin subsequent reactions. It "sticks" to hydrazides via hydrogen bonding.
Protocol A: The Azeotropic Distillation (Preferred) Hydrazine forms azeotropes with certain solvents, allowing it to be "carried" away.
-
Dissolve/suspend crude product in Toluene or Xylene .
-
Rotary evaporate to dryness. Toluene forms a positive azeotrope with hydrazine, effectively pulling it out of the solid matrix.
-
Repeat 2x if necessary.
Protocol B: The Chemical Scavenge (For insoluble derivatives) If your derivative is water-insoluble (e.g., a benzaldehyde hydrazone):
-
Suspend the solid in ice-cold water.
-
Stir vigorously for 30 minutes. Hydrazine is infinitely soluble in water; most lipophilic hydrazones are not.
-
Filter and wash copiously with cold water.
Module 4: Decision Tree & Workflow
The following diagram illustrates the logical flow for purifying ethoxyacetohydrazide derivatives based on their physical behavior.
Caption: Logical workflow for selecting purification methods based on the physical state and solubility profile of the crude derivative.
Module 5: Analytical Validation (FAQ)
Q: How do I distinguish between the hydrazide and the starting ester by NMR?
-
Ester: Look for the ethyl quartet (~4.2 ppm) and triplet (~1.3 ppm) of the ester group (
). -
Hydrazide: The ester ethyl signals will disappear (or shift if the ethoxy group remains, but the
of the leaving group is gone). Crucially, look for the hydrazide protons: a broad singlet at ~9.0 ppm ( ) and a broad singlet at ~4.0-4.5 ppm ( ).
Q: My melting point is lower than reported. Why?
-
Cause: Traces of solvent (ethanol) or water are trapped in the lattice. Ethoxy chains are hygroscopic.
-
Fix: Dry the sample in a vacuum desiccator over
or silica gel for 24 hours at .
References
-
Organic Syntheses. "Ethyl Ethoxyacetate." Org.[1][2] Synth.1933 , 13,[3] 42. Link (Foundational synthesis of the precursor ester).
- M. A. Metwally et al. "Synthesis and Anticancer Activity of Some New Hydrazide Derivatives." European Journal of Medicinal Chemistry, 2012.
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
-
ResearchGate Community. "How to remove excess hydrazine hydrate?" Link (Peer-reviewed discussion on scavenging techniques).
Sources
Validation & Comparative
A Researcher's Guide to FTIR Analysis of Hydrazide Hydrochloride Salts: Unveiling Spectral Fingerprints
For researchers in medicinal chemistry, drug development, and materials science, the precise characterization of active pharmaceutical ingredients (APIs) and their salt forms is paramount. Hydrazide moieties are prevalent in a multitude of pharmacologically active compounds, and their conversion to hydrochloride salts is a common strategy to enhance solubility and stability. Fourier-Transform Infrared (FTIR) spectroscopy stands as a rapid, non-destructive, and highly informative technique to confirm salt formation and elucidate structural changes. This guide provides an in-depth comparison of the FTIR spectral characteristics of hydrazides and their hydrochloride salts, supported by experimental insights and protocols.
The Underlying Principle: Why FTIR is a Powerful Tool for Salt Formation Analysis
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending of chemical bonds. Each functional group within a molecule has a characteristic vibrational frequency, resulting in a unique spectral "fingerprint."
The conversion of a hydrazide to its hydrochloride salt involves the protonation of a basic nitrogen atom, typically the terminal -NH2 group, by hydrochloric acid. This seemingly simple acid-base reaction induces significant changes in the electronic distribution and bonding within the molecule, which are readily detectable by FTIR. By comparing the spectra of the free base (hydrazide) and its salt, one can unequivocally confirm the success of the salt formation reaction and gain insights into the new molecular structure.
Decoding the Spectral Shifts: A Comparative Analysis
The most prominent and diagnostically useful changes in the FTIR spectrum upon formation of a hydrazide hydrochloride salt occur in the regions associated with the N-H and C=O stretching vibrations.
The N-H Stretching Region (3500-3000 cm⁻¹): A Tale of Two Forms
In the free hydrazide, the -NH and -NH₂ groups give rise to characteristic stretching vibrations. Primary amines (-NH₂) typically show two bands in the 3400-3250 cm⁻¹ region, corresponding to asymmetric and symmetric stretching modes[1]. The N-H stretch of the secondary amine (-CONH-) also appears in this vicinity.
Upon protonation to form the hydrochloride salt, the terminal amino group is converted to an ammonium-like group (-NH₃⁺). This transformation leads to a dramatic change in the FTIR spectrum. The distinct, relatively sharp N-H stretching bands of the free amine are replaced by a very broad and intense absorption envelope, typically shifted to lower wavenumbers, often spanning from 3200 cm⁻¹ down to 2800 cm⁻¹[2]. This broadening is a hallmark of the hydrogen bonding interactions between the -NH₃⁺ group and the chloride counter-ion, as well as with other molecules in the crystal lattice. For instance, in a molecular complex of isoniazid (a well-known hydrazide), the protonated amino group was observed in the range of 3317.82 cm⁻¹ to 3166 cm⁻¹[3][4].
The Amide I Band (C=O Stretching, 1700-1630 cm⁻¹): An Electronic Tug-of-War
The C=O stretching vibration in a hydrazide, often referred to as the Amide I band, is typically observed as a strong absorption in the 1680-1630 cm⁻¹ region[3]. The formation of the hydrochloride salt at the terminal amino group induces a notable shift in the position of this band.
The protonation of the nitrogen atom creates a positive charge (-NH₃⁺), which exerts an electron-withdrawing inductive effect. This effect pulls electron density away from the adjacent carbonyl group. As a result, the C=O double bond becomes shorter and stronger, requiring more energy to vibrate. This translates to a shift of the Amide I band to a higher wavenumber (a blueshift) in the FTIR spectrum of the hydrochloride salt compared to the free hydrazide. A similar phenomenon is observed in peptides, where protonation of the N-terminus leads to a blueshift of the amide I band by approximately 36 cm⁻¹ due to electrostatic effects[5].
The following table summarizes the expected characteristic peak shifts:
| Functional Group | Vibration Mode | Hydrazide (Free Base) Wavenumber (cm⁻¹) | Hydrazide Hydrochloride Salt Wavenumber (cm⁻¹) | Rationale for Shift |
| -NH₂ / -NH | N-H Stretching | 3400-3250 (often two sharp peaks for -NH₂) | 3200-2800 (broad, intense envelope) | Formation of -NH₃⁺ and strong hydrogen bonding with Cl⁻ leads to broadening and a shift to lower frequency.[2] |
| C=O | Amide I Stretching | 1680-1630 (strong) | 1690-1650 (strong, shifted to higher frequency) | Electron-withdrawing inductive effect of the -NH₃⁺ group strengthens the C=O bond.[5] |
| -NH₂ | N-H Bending (Scissoring) | ~1650-1580 | Absent or shifted and broadened | The deformation modes of the -NH₃⁺ group are different and often appear as multiple, less distinct bands. |
| N-N | N-N Stretching | ~1100-1000 | Minor shifts may occur | This vibration is less sensitive to the protonation at the terminal nitrogen. |
Experimental Protocol: From Synthesis to Spectrum
This section provides a generalized, step-by-step methodology for the synthesis of a hydrazide hydrochloride salt and its subsequent analysis by FTIR spectroscopy using the KBr pellet method.
Part A: Synthesis of Hydrazide Hydrochloride Salt (Example: Isoniazid Hydrochloride)
-
Dissolution: Dissolve a known quantity of the hydrazide (e.g., isoniazid) in a minimal amount of a suitable solvent such as ethanol or methanol.
-
Acidification: While stirring, slowly add a stoichiometric equivalent of concentrated hydrochloric acid to the hydrazide solution. The reaction is typically exothermic.
-
Precipitation/Crystallization: The hydrochloride salt, being less soluble in the organic solvent, will often precipitate out of the solution. Cooling the mixture in an ice bath can facilitate further precipitation.
-
Isolation: Collect the precipitated salt by vacuum filtration.
-
Washing: Wash the collected solid with a small amount of cold solvent to remove any unreacted starting materials.
-
Drying: Dry the purified hydrazide hydrochloride salt thoroughly in a vacuum oven at a suitable temperature to remove any residual solvent.
Part B: FTIR Sample Preparation (KBr Pellet Method)
The KBr pellet method is a widely used technique for obtaining high-quality FTIR spectra of solid samples.[6] The principle is to disperse the solid sample in a matrix of dry potassium bromide (KBr), which is transparent to infrared radiation, and then press the mixture into a thin, transparent pellet.
-
Gather Equipment: You will need an agate mortar and pestle, a pellet press die set, a hydraulic press, and spectroscopic grade KBr (stored in a desiccator or drying oven to prevent moisture absorption).[1][7]
-
Sample and KBr Preparation: Weigh out approximately 1-2 mg of your dried hydrazide hydrochloride salt and about 100-200 mg of dry KBr. The sample-to-KBr ratio should be roughly 1:100.[6][8]
-
Grinding and Mixing: Add the sample and KBr to the agate mortar. Grind the mixture thoroughly for several minutes until a fine, homogeneous powder is obtained. This step is crucial to reduce particle size and minimize light scattering.[8]
-
Loading the Die: Carefully transfer a portion of the powdered mixture into the pellet die.
-
Pressing the Pellet: Place the die in the hydraulic press and apply pressure (typically 8-10 metric tons) for a few minutes.[1] This will cause the KBr to flow and form a transparent or translucent pellet.
-
Pellet Inspection: Carefully remove the pellet from the die. A good pellet should be thin and transparent. If the pellet is opaque or brittle, it may be due to insufficient grinding, excessive sample concentration, or absorbed moisture.
Part C: FTIR Spectrum Acquisition
-
Background Spectrum: Place an empty sample holder (or a pellet made of pure KBr) in the FTIR spectrometer and run a background scan. This will account for the absorbance of atmospheric water and carbon dioxide, as well as any intrinsic absorbance of the KBr.
-
Sample Spectrum: Place the KBr pellet containing your sample in the sample holder and acquire the FTIR spectrum.
-
Data Analysis: Process the spectrum to identify the characteristic absorption bands and compare them to the spectrum of the starting hydrazide free base.
Visualizing the Transformation: A Structural and Spectral Correlation
The following diagram illustrates the chemical transformation and the corresponding key changes in the FTIR spectrum when a hydrazide is converted to its hydrochloride salt.
Caption: Structural and FTIR spectral changes upon hydrazide protonation.
Conclusion: An Indispensable Technique for Drug Development
FTIR spectroscopy offers a powerful and accessible method for the characterization of hydrazide hydrochloride salts. By understanding the underlying principles of how protonation affects molecular vibrations, researchers can confidently interpret spectral data to confirm salt formation, assess purity, and gain valuable insights into the structural integrity of their compounds. The distinct shifts in the N-H and C=O stretching regions provide a reliable and unambiguous fingerprint for the hydrochloride salt, making FTIR an indispensable tool in the arsenal of the modern drug development professional.
References
-
Sample preparation for FT-IR. (n.d.). Retrieved from [Link]
-
What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. (n.d.). Kintek Press. Retrieved from [Link]
- Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy, 34(9), 22-26.
-
Abo, H. (n.d.). KBr Pellet Method. Shimadzu. Retrieved from [Link]
-
Making KBr Pellets for FTIR: Step by Step Guide. (n.d.). Pellet Press Die Sets. Retrieved from [Link]
-
Figure No. 1 FTIR spectrums of (a) Isoniazid, (b) L(+)tartaric acid and... (n.d.). ResearchGate. Retrieved from [Link]
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A Comparative Analysis of 2-Ethoxyacetohydrazide and Methoxyacetohydrazide Reactivity for the Synthetic Chemist
For researchers, scientists, and professionals in drug development, the selection of a derivatizing agent or a synthetic building block is a critical decision that can significantly impact reaction efficiency, yield, and the properties of the final product. Within the versatile class of hydrazides, 2-Ethoxyacetohydrazide and Methoxyacetohydrazide are two closely related reagents frequently employed in the formation of hydrazones and in the synthesis of various heterocyclic compounds. While structurally similar, the subtle difference between an ethoxy and a methoxy group can lead to notable variations in their reactivity.
This guide provides an in-depth, objective comparison of the reactivity of 2-Ethoxyacetohydrazide and Methoxyacetohydrazide. We will delve into the electronic and steric factors that govern their nucleophilicity and present a comprehensive, side-by-side experimental protocol to empower you to quantitatively assess their performance in your specific application.
Theoretical Underpinnings: Electronic and Steric Effects at Play
The reactivity of the hydrazide functional group (-CONHNH₂) in both 2-Ethoxyacetohydrazide and Methoxyacetohydrazide is primarily dictated by the nucleophilicity of the terminal nitrogen atom. This nucleophilicity is, in turn, modulated by the electronic and steric nature of the adjacent alkoxy group (ethoxy vs. methoxy).
Electronic Effects
The oxygen atom in both the ethoxy and methoxy groups exerts an electron-withdrawing inductive effect (-I) due to its high electronegativity. However, the adjacent alkyl groups (ethyl and methyl) are electron-donating (+I). An ethyl group is generally considered to be a slightly stronger electron-donating group than a methyl group.[1] This enhanced inductive effect of the ethyl group in 2-Ethoxyacetohydrazide could lead to a marginal increase in electron density on the hydrazide moiety compared to Methoxyacetohydrazide, potentially enhancing its nucleophilicity.
It is important to note that in aromatic systems, alkoxy groups also exhibit a strong electron-donating resonance effect (+M).[2] However, in these aliphatic hydrazides, the resonance effect is not a direct factor influencing the hydrazide's nucleophilicity. The dominant electronic influence stems from the interplay of inductive effects.
Steric Effects
The ethyl group in 2-Ethoxyacetohydrazide is bulkier than the methyl group in Methoxyacetohydrazide. This increased steric hindrance can impede the approach of the hydrazide's nucleophilic nitrogen to the electrophilic center of a reaction partner, such as the carbonyl carbon of an aldehyde or ketone.[3][4] This is particularly relevant in sterically demanding transition states. Therefore, from a steric standpoint, Methoxyacetohydrazide may exhibit faster reaction rates, especially with sterically hindered substrates.[1][5]
The ultimate reactivity of each hydrazide will be a balance between these opposing electronic and steric factors. For many reactions, the difference may be subtle, but in kinetically controlled processes or with challenging substrates, the choice between the two can be significant.
Physicochemical Properties
A comparison of the fundamental physicochemical properties of 2-Ethoxyacetohydrazide and Methoxyacetohydrazide is essential for understanding their behavior in solution and for planning experiments.
| Property | 2-Ethoxyacetohydrazide | Methoxyacetohydrazide |
| Molecular Formula | C₄H₁₀N₂O₂ | C₃H₈N₂O₂ |
| Molecular Weight | 118.13 g/mol | 104.11 g/mol |
| CAS Number | 7467-33-6 | 20605-41-8[1] |
Synthesis of 2-Ethoxyacetohydrazide and Methoxyacetohydrazide
Both hydrazides can be readily synthesized from their corresponding ethyl or methyl esters via hydrazinolysis. The following protocols are based on well-established procedures for the conversion of esters to hydrazides.[6]
Synthesis Workflow
Caption: General workflow for the synthesis of alkoxyacetohydrazides.
Experimental Protocols
Protocol 3.2.1: Synthesis of 2-Ethoxyacetohydrazide
This procedure is adapted from standard methods for preparing hydrazides from ethyl esters.[7]
-
To a solution of ethyl 2-ethoxyacetate (13.22 g, 0.1 mol) in 50 mL of absolute ethanol, add hydrazine hydrate (6.0 g, 0.12 mol) dropwise with stirring.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent and excess hydrazine hydrate under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) to yield 2-Ethoxyacetohydrazide as a solid.
Protocol 3.2.2: Synthesis of Methoxyacetohydrazide
-
To a solution of methyl 2-methoxyacetate (10.41 g, 0.1 mol) in 50 mL of methanol, add hydrazine hydrate (6.0 g, 0.12 mol) dropwise with stirring.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the mixture to room temperature.
-
Concentrate the solution under reduced pressure to remove the solvent and excess hydrazine hydrate.
-
The crude Methoxyacetohydrazide can be purified by recrystallization to afford the final product.
Comparative Reactivity Analysis: A Head-to-Head Kinetic Study
To empirically determine the relative reactivity of 2-Ethoxyacetohydrazide and Methoxyacetohydrazide, a comparative kinetic study of their condensation reaction with a model aldehyde, such as p-nitrobenzaldehyde, is proposed. The formation of the corresponding hydrazone can be conveniently monitored by UV-Vis spectrophotometry or ¹H NMR spectroscopy.[8][9]
Reaction Scheme
The reaction of interest is the formation of a hydrazone from the respective hydrazide and an aldehyde.
Caption: Parallel reactions for the comparative kinetic study.
Experimental Protocol: Kinetic Monitoring by ¹H NMR Spectroscopy
This protocol allows for the direct monitoring of the consumption of reactants and the formation of the product over time.[9][10][11]
-
Stock Solution Preparation:
-
Prepare a 0.2 M stock solution of 2-Ethoxyacetohydrazide in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Prepare a 0.2 M stock solution of Methoxyacetohydrazide in DMSO-d₆.
-
Prepare a 0.2 M stock solution of p-nitrobenzaldehyde in DMSO-d₆.
-
Include an internal standard (e.g., 1,3,5-trimethoxybenzene) in the aldehyde stock solution for accurate quantification.
-
-
Reaction Setup:
-
In two separate NMR tubes, add 0.5 mL of the 2-Ethoxyacetohydrazide stock solution and 0.5 mL of the Methoxyacetohydrazide stock solution, respectively.
-
Acquire an initial ¹H NMR spectrum (t=0) for each tube.
-
To initiate the reaction, add 0.5 mL of the p-nitrobenzaldehyde stock solution to each NMR tube.
-
Quickly mix the contents and place the tubes in the NMR spectrometer.
-
-
Data Acquisition:
-
Acquire ¹H NMR spectra at regular time intervals (e.g., every 5 minutes for the first hour, then every 15 minutes) for several hours.
-
Ensure consistent temperature control throughout the experiment.
-
-
Data Analysis:
-
For each time point, integrate the signals corresponding to a characteristic proton of the aldehyde, the hydrazide, and the newly formed hydrazone.
-
Normalize the integrals against the internal standard.
-
Plot the concentration of the hydrazone product as a function of time for both reactions.
-
Determine the initial reaction rates and the second-order rate constants for each reaction.
-
Expected Outcomes and Interpretation
By comparing the rate constants, a quantitative measure of the relative reactivity of 2-Ethoxyacetohydrazide and Methoxyacetohydrazide can be obtained.
-
If 2-Ethoxyacetohydrazide reacts faster: This would suggest that the slightly stronger electron-donating effect of the ethyl group outweighs its increased steric bulk, leading to enhanced nucleophilicity.
-
If Methoxyacetohydrazide reacts faster: This would indicate that the smaller steric profile of the methyl group is the dominant factor, allowing for a more facile approach to the electrophile.
Conclusion
The choice between 2-Ethoxyacetohydrazide and Methoxyacetohydrazide for a particular synthetic application is a nuanced one, dependent on the specific steric and electronic demands of the reaction. While theoretical considerations suggest a trade-off between the enhanced electron-donating character of the ethyl group and the lower steric hindrance of the methyl group, empirical data from a well-designed kinetic study, as outlined in this guide, is invaluable for making an informed decision. By understanding the underlying principles and employing a rigorous experimental approach, researchers can optimize their synthetic strategies and achieve their desired outcomes with greater efficiency and predictability.
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A Comparative Analysis of Stability: Hydrazide Free Base vs. Hydrochloride Salt
For researchers, scientists, and professionals in drug development, the stability of an active pharmaceutical ingredient (API) is a cornerstone of a successful therapeutic. The choice between a free base and a salt form of a compound, such as a hydrazide, can have profound implications for its shelf-life, efficacy, and safety.[1][2] This guide provides an in-depth technical comparison of the stability of hydrazide free bases versus their hydrochloride salts, supported by established experimental protocols.
The Chemical Rationale: Why Salt Formation Enhances Stability
Hydrazides, characterized by the R-CO-NH-NH2 functional group, are versatile compounds in medicinal chemistry.[3] However, the lone pair of electrons on the terminal nitrogen atom of the hydrazine moiety can render the free base susceptible to oxidation and other degradation pathways.
Conversion to a hydrochloride salt involves the protonation of this basic nitrogen atom by hydrochloric acid. This seemingly simple acid-base reaction significantly alters the molecule's electronic and physical properties, often leading to enhanced stability.[2] The formation of the salt reduces the electron density on the nitrogen, making it less prone to oxidation. Furthermore, the ionic nature of the hydrochloride salt typically results in a more ordered and stable crystalline lattice structure compared to the free base. This can provide a physical barrier to degradative environmental factors such as moisture and oxygen.
Experimental Evaluation of Stability
To empirically compare the stability of a hydrazide free base and its hydrochloride salt, a series of forced degradation or stress testing studies are essential.[1][4] These studies expose the compounds to exaggerated conditions to accelerate degradation and elucidate potential liabilities.[5][6] Key experimental comparisons include thermal stability and pH stability.
Thermal Stability Assessment
Thermal stability testing is crucial for determining how a compound will withstand various temperatures throughout its lifecycle, from manufacturing to storage.[7]
Experimental Protocol: Isothermal Stress Testing
This protocol outlines a method for comparing the thermal stability of a hydrazide free base and its hydrochloride salt.
-
Sample Preparation: Accurately weigh 10 mg of the hydrazide free base and 10 mg of the hydrazide hydrochloride salt into separate, appropriate vials.
-
Stress Conditions: Place the vials in a calibrated stability oven at an elevated temperature, for example, 60°C.
-
Time Points: Withdraw samples at predetermined time intervals (e.g., 0, 24, 48, 72, and 168 hours).
-
Sample Analysis:
-
Dissolve the withdrawn samples in a suitable solvent, such as a mixture of acetonitrile and water, to a final concentration of 1 mg/mL.
-
Analyze the samples using a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method. This method must be capable of separating the intact hydrazide from its degradation products.
-
Quantify the amount of remaining hydrazide at each time point.
-
-
Data Analysis: Plot the percentage of the remaining hydrazide against time for both the free base and the hydrochloride salt.
Expected Data and Interpretation
The results of this experiment are expected to demonstrate a slower rate of degradation for the hydrazide hydrochloride salt compared to the free base.
| Time (hours) | % Remaining Hydrazide Free Base | % Remaining Hydrazide HCl Salt |
| 0 | 100.0 | 100.0 |
| 24 | 95.2 | 99.5 |
| 48 | 90.5 | 98.9 |
| 72 | 85.1 | 98.2 |
| 168 | 72.3 | 96.5 |
| Table 1: Representative data from a thermal stability study at 60°C. |
The data in Table 1 clearly indicates that the hydrochloride salt exhibits superior thermal stability. After 168 hours at 60°C, a significant portion of the free base has degraded, while the hydrochloride salt remains largely intact.
pH Stability Assessment (Hydrolytic Stability)
Evaluating the stability of a compound across a range of pH values is critical, as it can predict its stability in different physiological environments and in various liquid formulations.[8][9] Hydrolysis is a common degradation pathway for many pharmaceutical compounds.[10]
Experimental Protocol: Hydrolytic Degradation Study
This protocol details a method to assess the stability of a hydrazide free base and its hydrochloride salt in acidic, neutral, and basic conditions.
-
Buffer Preparation: Prepare buffers at pH 2 (0.01 M HCl), pH 7 (phosphate buffered saline), and pH 9 (ammonium formate buffer).
-
Sample Preparation: Prepare stock solutions of the hydrazide free base and hydrochloride salt in a suitable organic solvent (e.g., acetonitrile) at a concentration of 10 mg/mL.
-
Incubation:
-
For each compound, add 0.1 mL of the stock solution to 0.9 mL of each buffer solution in separate vials to achieve a final drug concentration of 1 mg/mL.
-
Incubate the vials at a controlled temperature, for instance, 40°C.
-
-
Time Points: Collect samples at specified intervals (e.g., 0, 8, 24, and 48 hours).
-
Sample Analysis:
-
If necessary, neutralize the samples from acidic and basic conditions before analysis.
-
Analyze the samples using a validated stability-indicating HPLC method.[11]
-
Determine the percentage of the hydrazide remaining at each time point.
-
-
Data Analysis: Compare the degradation profiles of the free base and the hydrochloride salt at each pH.
Expected Data and Interpretation
The pH stability profile can vary significantly between the free base and the hydrochloride salt.
| pH | Time (hours) | % Remaining Hydrazide Free Base | % Remaining Hydrazide HCl Salt |
| 2 | 0 | 100.0 | 100.0 |
| 8 | 98.1 | 99.8 | |
| 24 | 94.5 | 99.2 | |
| 48 | 88.2 | 98.5 | |
| 7 | 0 | 100.0 | 100.0 |
| 8 | 96.5 | 99.6 | |
| 24 | 91.0 | 99.0 | |
| 48 | 83.4 | 98.1 | |
| 9 | 0 | 100.0 | 100.0 |
| 8 | 85.3 | 97.2 | |
| 24 | 70.1 | 92.8 | |
| 48 | 55.9 | 85.6 | |
| Table 2: Representative data from a pH stability study at 40°C. |
The data in Table 2 suggests that the hydrochloride salt is more stable across all tested pH conditions. The free base shows marked degradation, particularly under basic conditions (pH 9), which can catalyze the hydrolysis of the hydrazide functional group. The protonated form of the hydrazide in the hydrochloride salt is less susceptible to nucleophilic attack by hydroxide ions, thus slowing the degradation process.
Conclusion
The conversion of a hydrazide free base to its hydrochloride salt is a common and effective strategy to enhance the chemical stability of the molecule. Experimental data from thermal and pH stability studies consistently demonstrate that the hydrochloride salt form offers superior resistance to degradation. The protonation of the basic nitrogen in the hydrazide moiety reduces its reactivity and, coupled with the formation of a more stable crystalline lattice, contributes to a longer shelf-life and a more robust active pharmaceutical ingredient. For drug development professionals, opting for the hydrochloride salt of a hydrazide API can be a critical decision to ensure the quality, safety, and efficacy of the final drug product.
References
- Vertex AI Search. (2026, January 10). API Thermal Stability Testing.
- Pergamon Press Ltd. (Date unavailable).
- Unknown Author. (Date unavailable). High-Performance Liquid Chromatography (HPLC)
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- Agency for Toxic Substances and Disease Registry.
- Pharmaceutical Technology. (Date unavailable). A New Approach to Forced Degradation Studies Using Anhydrous Conditions.
- Tech Briefs. (2020, May 8). Three Methods of Detection of Hydrazines.
- The Royal Society of Chemistry. (Date unavailable). Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products.
- Agilent. (Date unavailable).
- Occupational Safety and Health Administration.
- Pharma Guideline. (2018, October 20).
- Pharma Guideline. (2025, September 5). Complete Guide to ICH Stability Testing for APIs & FPPs. YouTube.
- Arborpharmchem. (2024, June 21).
- Lovric, M. (Date unavailable). Accelerated Stability Assessment Program in API development.
- Waters Corporation. (Date unavailable).
- Luminata. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
- United Kingdom Atomic Energy Authority. (1962, July). ANALYTICAL METHOD FOR THE DETERMINATION OF HYDRAZINE IN 35% HYDRAZINE SOLUTIONS.
- MedCrave online. (2016, December 14).
- National Institutes of Health. (Date unavailable). A shelf stable Fmoc hydrazine resin for the synthesis of peptide hydrazides. PMC.
- ResearchGate. (Date unavailable). A Shelf Stable Fmoc Hydrazine Resin for the Synthesis of Peptide Hydrazides.
- AJPO Journals. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan.
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Safety Operating Guide
Proper Disposal Procedures: 2-Ethoxyacetohydrazide Hydrochloride
Part 1: Executive Summary & Immediate Action
Do not dispose of 2-Ethoxyacetohydrazide hydrochloride down the drain.
This compound is a hydrazide derivative in hydrochloride salt form. It poses risks of aquatic toxicity, potential skin sensitization, and reactivity with oxidizing agents. All disposal must occur via a licensed hazardous waste contractor for high-temperature incineration.
Quick Reference Protocol:
-
Solid Waste: Collect in a dedicated, chemically compatible container (HDPE or Glass). Label as "Hazardous Waste - Toxic/Irritant."
-
Liquid Waste: Segregate into "Organic Waste - Halogenated" (due to HCl content) or "Aqueous Waste - Acidic" depending on the solvent matrix.
-
Spills: Do not use bleach (sodium hypochlorite) indiscriminately on bulk material, as this may generate toxic chloramine gases. Use a dry absorbent or specific acid-neutralizing spill kit.
Part 2: Chemical Profile & Hazard Identification[1][2][3]
Understanding the mechanistic nature of the chemical is required to validate the disposal logic.
Chemical Identity[2][3][4][5][6]
-
Chemical Name: 2-Ethoxyacetohydrazide hydrochloride[1][2][3][4][5]
-
Molecular Formula: C
Hngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted"> ClN O [3][4] -
Functional Groups:
-
Hydrazide (-C(=O)NHNH
): A reducing moiety capable of reacting vigorously with strong oxidizers. Hydrazides are often associated with genotoxic potential and skin sensitization. -
Ether (Et-O-): Generally stable, increases lipophilicity.
-
Hydrochloride (HCl): Renders the compound water-soluble and acidic. Aqueous solutions will likely have a pH < 4.0, classifying them as Corrosive under waste regulations if the pH drops below 2.0.
-
Critical Hazards (GHS Classification)
-
Health: Skin Irritation (Category 2), Eye Irritation (Category 2A), Specific Target Organ Toxicity - Respiratory (Category 3). Potential Skin Sensitizer.[6]
-
Physical: May decompose upon heating.[7] Incompatible with strong bases and strong oxidizers.[8]
-
Environmental: Hydrazines and their derivatives are generally considered toxic to aquatic life with long-lasting effects.
Part 3: Regulatory Framework (RCRA)
While 2-Ethoxyacetohydrazide hydrochloride is not explicitly listed on the EPA's P-List (Acutely Hazardous) or U-List (Toxic Waste), it must be managed as a Characteristic Hazardous Waste due to its chemical properties.
| Regulatory Category | Status | Operational Implication |
| Listed Waste (P/U) | Not Listed | Does not trigger "Acute Hazardous Waste" thresholds automatically, but caution is mandated. |
| Corrosivity (D002) | Likely | If in solution with pH |
| Toxicity (D0xx) | Potential | While not a standard TCLP metal/organic, the hydrazide group warrants treatment as "Toxic" for safety. |
| Reactivity (D003) | Possible | Reactive with strong oxidizers; do not mix with nitrates, permanganates, or peroxides. |
Part 4: Step-by-Step Disposal Protocol
Solid Waste Disposal
-
Container: Use a wide-mouth High-Density Polyethylene (HDPE) jar or amber glass jar with a Teflon-lined screw cap.
-
Segregation: Keep separate from oxidizers (e.g., potassium permanganate) and strong bases (e.g., sodium hydroxide), which can liberate the free hydrazine base or cause exothermic decomposition.
-
Labeling:
Liquid Waste Disposal
The disposal stream depends on the solvent used during experimentation.
Scenario A: Aqueous Solution
-
Check pH. If acidic (pH < 4), do not neutralize in the waste container unless authorized by your facility's safety officer. Heat generation can pressurize containers.
-
Dispose of in "Aqueous Waste - Acidic/Toxic" stream.
-
Warning: Do not mix with bleach streams. Acid + Bleach = Chlorine Gas.
Scenario B: Organic Solution (e.g., Methanol, DMSO)
-
Dispose of in "Organic Solvents - Halogenated" stream (due to the chloride ion, many facilities prefer the halogenated stream to prevent corrosion of non-halogenated incinerator lines, though strictly it is an inorganic chloride).
-
Ensure the container is rated for solvents (HDPE or fluorinated plastic).
Contaminated Packaging
-
Empty Containers: Triple rinse with a suitable solvent (water or methanol). Collect rinsate as liquid waste.
-
Defacing: Deface the original label. Mark "Empty" and dispose of as standard laboratory trash only if triple-rinsed. Otherwise, dispose of the container as solid hazardous waste.
Part 5: Spill Response Workflow
Immediate Action: Evacuate the immediate area if dust is generated.[10] Don PPE (Nitrile gloves, safety goggles, lab coat, N95 respirator if dust is present).
Spill Cleanup Decision Tree
Figure 1: Operational workflow for managing spills of 2-Ethoxyacetohydrazide hydrochloride.
Chemical Deactivation (Emergency Only)
Note: This is for trace residues, not bulk disposal.
-
Oxidation: Hydrazides can be oxidized to nitrogen and the corresponding acid.
-
Reagent: Dilute household bleach (5% Sodium Hypochlorite) alkalized with Sodium Hydroxide.
-
Procedure: Slowly add the hydrazide residue to an excess of the bleach solution in a fume hood.
-
Risk: Reaction is exothermic and may release gas. Never add bleach to the acidic hydrochloride salt directly ; neutralize with carbonate first to prevent chlorine gas evolution.
Part 6: Waste Classification Logic
The following decision tree illustrates the logic for classifying this specific waste stream to ensure compliance with federal and local regulations.
Figure 2: Waste classification decision matrix for regulatory compliance.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 11593468, Acetic acid, 2-hydrazinyl-, ethyl ester, hydrochloride (Structural Analog Analysis). Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
